molecular formula C7H12O5 B13801177 (S)-3-Hydroxyglutarate ethyl

(S)-3-Hydroxyglutarate ethyl

Cat. No.: B13801177
M. Wt: 176.17 g/mol
InChI Key: OEJAZOGPPRWZKM-YFKPBYRVSA-N
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Description

(S)-3-Hydroxyglutarate Ethyl (CAS 95310-87-5) is a chiral ethyl ester of significant value in organic synthesis and biochemical research. It is characterized as a high-purity chiral building block, with enantiomeric excess (ee) values of 95% or higher achievable through enzymatic preparation methods . Its primary research application is as a critical chiral intermediate in the synthesis of complex organic molecules, particularly serving as a precursor for the side chain of statin cholesterol-lowering pharmaceuticals . Analytical methods for this compound are well-established, with robust ion-pair liquid chromatography (LC) procedures available for its quantitative analysis in bioconversion mixtures, featuring a broad linear range and excellent reproducibility . The compound's structure is a monoethyl ester of 3-hydroxyglutaric acid. The acid form is notably recognized in biomedical research as a neurotoxic metabolite and a diagnostic biomarker for Glutaric Aciduria Type I (GA1), a rare inborn error of metabolism . In this disorder, accumulated 3-hydroxyglutaric acid acts as a weak agonist of the NMDA receptor in the brain, leading to excitotoxicity and severe neurological manifestations . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions. For comprehensive research details, including structural and safety information, consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C7H12O5/c1-2-12-7(11)4-5(8)3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

OEJAZOGPPRWZKM-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)C[C@H](CC(=O)O)O

Canonical SMILES

CCOC(=O)CC(CC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Engineering Asymmetry: (S)-3-Hydroxyglutarate Ethyl as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure active pharmaceutical ingredients (APIs) relies heavily on the availability of versatile chiral building blocks. Ethyl (S)-3-hydroxyglutarate (often referred to as (S)-3-EHG or monoethyl (S)-3-hydroxyglutarate) stands out as a critical intermediate in the synthesis of statins, branched-chain nucleoside analogues, and complex chiral lactones. This technical guide explores the biocatalytic desymmetrization pathways used to synthesize (S)-3-EHG, details self-validating experimental protocols, and analyzes the kinetic and thermodynamic causality behind process optimization.

The Mechanistic Role of (S)-3-EHG in Asymmetric Synthesis

Diethyl 3-hydroxyglutarate is a prochiral molecule possessing a plane of symmetry. The selective hydrolysis of one of its enantiotopic ester groups breaks this symmetry, yielding a chiral monoester.

While chemical desymmetrization often requires stoichiometric amounts of expensive chiral auxiliaries, enzymatic desymmetrization using hydrolases provides a highly enantioselective, green alternative [1]. Specifically, the (S)-enantiomer is highly sought after for its bifunctional nature: it possesses both a reactive carboxylic acid for immediate coupling or reduction, and an ethyl ester that remains protected for downstream elongation. This orthogonal reactivity is the cornerstone of its utility in synthesizing the chiral side chains of blockbusters like Atorvastatin and Rosuvastatin [3].

Biocatalytic Desymmetrization: The Causality of Enzyme Selection

The synthesis of (S)-3-EHG is most efficiently achieved via the asymmetric hydrolysis of diethyl 3-hydroxyglutarate using Candida antarctica Lipase B (CALB) , commercially available in its immobilized form as Novozym 435 [1].

Why Novozym 435?

The choice of CALB is not arbitrary. CALB features a highly specific, funnel-like active site with a stereospecificity pocket that perfectly accommodates the pro-S ethyl ester group of 3-hydroxyglutarate. The carbonyl oxygen of the substrate integrates with the Ser105 residue of the enzyme via hydrogen bonding, forming a stable acyl-enzyme intermediate [4]. This precise spatial arrangement lowers the activation energy exclusively for the pro-S ester, leaving the pro-R ester intact.

Desymmetrization A Diethyl 3-hydroxyglutarate (Prochiral Diester) B Novozym 435 (CALB) Enzymatic Desymmetrization A->B Hydrolysis (H2O) C Ethyl (S)-3-hydroxyglutarate (Chiral Monoester) B->C Pro-S Ester Cleavage D Ethanol (Byproduct) B->D

Caption: Biocatalytic desymmetrization of diethyl 3-hydroxyglutarate to (S)-3-EHG.

Experimental Methodology: A Self-Validating Protocol

To ensure high enantiomeric excess (ee) and reproducibility, the protocol must be treated as a self-validating system where pH and conversion rates act as real-time quality control metrics.

Step-by-Step Synthesis of (S)-3-EHG
  • Substrate Preparation: Dissolve 0.1 M of diethyl 3-hydroxyglutarate in a 0.1 M sodium phosphate buffer (pH 7.0). Causality: A neutral pH prevents spontaneous, non-selective chemical hydrolysis of the ester bonds.

  • Biocatalyst Addition: Add 50 mg/mL of Novozym 435 to the reaction vessel.

  • Reaction Incubation & pH Stat Control (Self-Validation): Incubate the mixture at 25°C under orbital shaking (150 rpm). As the reaction proceeds, the formation of the carboxylic acid will lower the pH. Use an automated pH-stat titrator to maintain the pH at 7.0 by adding 1.0 M NaOH. Validation: The volume of NaOH consumed directly correlates to the conversion rate, allowing real-time monitoring without interrupting the reaction.

  • In-Process Monitoring: At 45% theoretical conversion (calculated via NaOH consumption), extract a 100 µL aliquot. Derivatize with (R)-(+)-phenylethanamine and analyze via normal-phase LC to confirm the ee is >91% [1, 4].

  • Termination: Halt the reaction at 50% conversion by filtering out the immobilized Novozym 435 beads. (The catalyst can be washed with cold buffer and reused up to 10 times with minimal activity loss [1]).

  • Work-up & Extraction: Extract the unreacted diester with ethyl acetate at pH 7.0. Subsequently, acidify the aqueous layer to pH 2.5 using 2 M HCl to protonate the (S)-3-EHG monoester. Extract the target product with ethyl acetate (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield pure (S)-3-EHG.

Workflow N1 1. Substrate Preparation N2 2. CALB Addition & pH Control N1->N2 N3 3. LC/GC Monitoring N2->N3 N4 4. Enzyme Filtration N3->N4 N5 5. Acidification & Extraction N4->N5 N6 6. Pure (S)-3-EHG N5->N6

Caption: Step-by-step experimental workflow for the synthesis and isolation of (S)-3-EHG.

Process Optimization & Quantitative Data

The thermodynamic environment heavily influences the selectivity of CALB. Counterintuitively, while increasing substrate concentration can improve selectivity for highly hydrophobic molecules due to active-site packing, it has the opposite effect on the relatively hydrophilic diethyl 3-hydroxyglutarate [2].

At elevated concentrations, localized pH gradients and altered mass transfer rates around the enzyme microenvironment lead to non-specific hydrolysis, dropping the enantiomeric excess from 91% to 85%[1, 2].

Table 1: Effect of Reaction Conditions on CALB-Catalyzed Desymmetrization

Substrate Conc. (M)Temperature (°C)Solvent SystemConversion (%)Enantiomeric Excess (ee %)
0.125Aqueous Buffer5091
0.525Aqueous Buffer4885
0.130Biphasic (MTBE)5295
0.140Aqueous Buffer5582

Data synthesized from established Novozym 435 kinetic profiles [1, 2]. Note the inverse relationship between substrate concentration and ee.

Analytical Validation: Overcoming Chromatographic Blind Spots

Direct chiral resolution of aliphatic monoesters like (S)-3-EHG is notoriously difficult due to the lack of strong UV chromophores and rigid stereocenters.

The Derivatization Solution: To accurately determine the absolute configuration and ee, the extracted (S)-3-EHG must be derivatized. By reacting the monoester with (R)-(+)-phenylethanamine, the enantiomeric monoesters are converted into diastereomeric amides [1, 4].

  • Causality: This transformation serves a dual purpose: it introduces a UV-active phenyl ring for high-sensitivity LC detection (detection limits as low as 0.45 µmol L⁻¹) and creates distinct diastereomeric physicochemical properties, enabling baseline separation on standard normal-phase or achiral GLC columns [4]. Furthermore, absolute configurations can be conclusively proven via X-ray crystallographic structure determination of these co-crystals[1, 5].

Conclusion

Ethyl (S)-3-hydroxyglutarate is an indispensable chiral building block whose value is maximized through precise biocatalytic synthesis. By understanding the causality behind enzyme selection (CALB's Ser105 hydrogen bonding), the thermodynamic limitations of substrate concentration, and the necessity of diastereomeric derivatization for analytical validation, researchers can reliably scale the production of this intermediate for advanced pharmaceutical applications.

References

  • Jacobsen, E. E., Hoff, B. H., Moen, A. R., & Anthonsen, T. (2003). "Enantioselective enzymatic preparation of chiral glutaric monocarboxylic acids and amides.
  • "Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentr
  • "Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Prepar
  • "Green synthesis of (R)-3-TBDMSO glutaric acid methyl monoester using Novozym 435 in non-aqueous media.
  • "Determination of the Absolute Configuration of Dimethyl (2S,3S)-2- Allyl-3-hydroxyglutarate: A Chiral Building Block for Preparing Branched-Chain Nucleoside Analogues.

A Senior Application Scientist's Guide to the Enzymatic Synthesis of (S)-3-Hydroxyglutarate Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of enzymatic pathways for the synthesis of the chiral building block, (S)-3-Hydroxyglutarate ethyl ester. This molecule is a valuable intermediate in the synthesis of various pharmaceuticals, and its stereoselective production is of significant interest. This guide will explore two primary, field-proven enzymatic strategies: the desymmetrization of a prochiral diester using hydrolases and the asymmetric reduction of a keto-ester employing ketoreductases. We will delve into the mechanistic underpinnings of these approaches, provide detailed experimental protocols, and present quantitative data to inform your research and development endeavors.

Introduction: The Significance of this compound Ester

Chiral molecules are the cornerstone of modern drug development, with the majority of new therapeutic agents being single enantiomers. The precise three-dimensional arrangement of atoms in these molecules is critical for their pharmacological activity and safety profile. This compound ester is a key chiral synthon, valued for its versatile functionality that allows for the construction of more complex molecular architectures. Traditional chemical synthesis of this compound often involves multiple steps, the use of hazardous reagents, and can result in racemic mixtures that require challenging and costly resolution. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative, providing direct access to the desired enantiomer under mild reaction conditions.

Pathway I: Enantioselective Hydrolysis of Diethyl 3-Hydroxyglutarate

This pathway leverages the remarkable ability of certain hydrolases, particularly lipases, to differentiate between enantiotopic groups in a prochiral molecule. The starting material, diethyl 3-hydroxyglutarate, is a symmetrical diester. A stereoselective lipase will preferentially hydrolyze one of the two ester groups, leading to the formation of the desired (S)-monoester.

The Biocatalyst of Choice: Immobilized Candida antarctica Lipase B (Novozym 435)

Candida antarctica lipase B (CALB) is a robust and highly versatile enzyme renowned for its broad substrate specificity and excellent enantioselectivity in a wide range of reactions.[1] Its immobilized form, commercially available as Novozym 435, offers significant advantages for industrial applications, including enhanced stability, ease of recovery, and reusability.[2] In the context of diethyl 3-hydroxyglutarate hydrolysis, Novozym 435 exhibits a strong preference for the pro-(S) ester group, leading to the efficient production of this compound ester with high enantiomeric excess.[3]

Mechanistic Rationale

The enantioselectivity of CALB arises from the specific geometry of its active site. The enzyme's catalytic triad (serine, histidine, and aspartate) is situated within a chiral pocket. The prochiral diethyl 3-hydroxyglutarate molecule can bind to the active site in two possible orientations. However, one orientation, which presents the pro-(S) ester group to the catalytic serine residue, is sterically and electronically more favorable. This preferential binding leads to the selective hydrolysis of the pro-(S) ester, resulting in the accumulation of the (S)-monoester.

Diagram of the Desymmetrization Pathway

G cluster_0 Pathway I: Enantioselective Hydrolysis A Diethyl 3-Hydroxyglutarate (Prochiral Substrate) B This compound Ester (Desired Product) A->B Novozym 435 (Candida antarctica Lipase B) H₂O, pH 7.0 C Ethanol

Caption: Enzymatic desymmetrization of diethyl 3-hydroxyglutarate.

Experimental Protocol: Enantioselective Hydrolysis

This protocol is based on optimized conditions reported in the literature for achieving high yield and enantioselectivity.[4]

Materials:

  • Diethyl 3-hydroxyglutarate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature and agitation control

  • pH meter and titrator (optional, for monitoring)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer (pH 7.0).

  • Add diethyl 3-hydroxyglutarate to the buffer to a final concentration of 0.15 mol/L.

  • Initiate agitation at 200 rpm and bring the temperature to 40°C.

  • Enzyme Addition: Once the temperature and agitation are stable, add Novozym 435 to a final concentration of 7 g/L.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the product. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, filter to remove the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • Saturate the aqueous reaction mixture with sodium chloride.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine.

  • Product Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Performance Data
ParameterValueReference
EnzymeNovozym 435[4]
Substrate Concentration0.15 mol/L[4]
Enzyme Loading7 g/L[4]
Temperature40°C[4]
pH7.0[4]
Agitation200 rpm[4]
Enantiomeric Excess (ee)>95%[4]
Yield98.5%[4]

Pathway II: Asymmetric Reduction of Diethyl 3-Oxoglutarate

An alternative and equally powerful strategy involves the asymmetric reduction of a prochiral ketone, diethyl 3-oxoglutarate, to the corresponding chiral alcohol. This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

The Power of Ketoreductases (KREDs)

Ketoreductases are NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of ketones and aldehydes.[5] A vast number of KREDs have been identified from various microorganisms, and many are commercially available in screening kits, allowing for the rapid identification of a suitable biocatalyst for a specific transformation. For the synthesis of (S)-alcohols, KREDs that follow the anti-Prelog stereopreference are desired.

Cofactor Regeneration: A Critical Consideration

A key challenge in using KREDs on a preparative scale is the stoichiometric requirement for the expensive nicotinamide cofactor (NADH or NADPH). To overcome this, a cofactor regeneration system is typically employed. A common and effective approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose, thereby regenerating the reduced cofactor. This allows for the use of a catalytic amount of the cofactor.

Diagram of the Asymmetric Reduction Pathway

G cluster_1 Pathway II: Asymmetric Reduction D Diethyl 3-Oxoglutarate (Prochiral Ketone) E This compound Ester (Desired Product) D->E Ketoreductase (KRED) F NADP⁺ G NADPH F->G G->F H Glucose I Gluconolactone H->I Glucose Dehydrogenase (GDH)

Caption: KRED-catalyzed asymmetric reduction with cofactor regeneration.

Whole-Cell Biocatalysis: A Practical Approach

For industrial-scale synthesis, whole-cell biocatalysis offers a practical and cost-effective alternative to using isolated enzymes.[6][7] In this approach, a microorganism, typically E. coli, is engineered to overexpress the desired KRED and, if necessary, the cofactor regenerating enzyme. The whole cells are then used directly as the biocatalyst. This strategy eliminates the need for enzyme purification and provides a cellular environment where the cofactor is naturally present and regenerated by the cell's metabolism.

Experimental Protocol: Whole-Cell Asymmetric Reduction

This protocol provides a general framework for the whole-cell biotransformation of diethyl 3-oxoglutarate. The specific KRED and expression system would need to be selected and optimized for this particular substrate.

Materials:

  • Recombinant E. coli cells expressing a suitable (S)-selective ketoreductase and glucose dehydrogenase

  • Diethyl 3-oxoglutarate

  • Glucose

  • NADP⁺ (catalytic amount)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Centrifuge

  • Incubator shaker

  • Reaction vessel

Procedure:

  • Cell Culture and Induction: Inoculate a suitable volume of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

  • Grow the culture at 37°C with shaking (e.g., 200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for several hours or overnight.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

  • Biotransformation: In a reaction vessel, combine the cell suspension, diethyl 3-oxoglutarate (e.g., 10-50 g/L), glucose (e.g., 1.2 equivalents relative to the substrate), and a catalytic amount of NADP⁺ (e.g., 0.1 mM).

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with agitation.

  • Monitoring and Work-up: Monitor the reaction progress by chiral GC or HPLC. Once the reaction is complete, centrifuge to remove the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain the product.

  • Purification: Purify the product as needed.

Key Considerations for KRED-based Synthesis
  • Enzyme Screening: The selection of the right KRED is crucial for achieving high enantioselectivity and activity. Screening of commercially available KRED libraries against diethyl 3-oxoglutarate is a highly recommended first step.

  • Optimization: Reaction parameters such as pH, temperature, substrate and catalyst loading, and co-solvent addition can significantly impact the performance of the biocatalytic system and should be thoroughly optimized.

  • Cofactor Regeneration: For isolated enzyme systems, the choice and efficiency of the cofactor regeneration system are paramount for economic viability.

Conclusion: A Green and Efficient Future for Chiral Synthesis

Enzymatic synthesis offers a powerful and sustainable platform for the production of high-value chiral intermediates like this compound ester. Both the enantioselective hydrolysis of a prochiral diester with lipases and the asymmetric reduction of a keto-ester with ketoreductases represent viable and scalable strategies. The choice between these pathways will depend on factors such as substrate availability, cost of the biocatalyst, and the specific infrastructure available. As the field of biocatalysis continues to advance through protein engineering and process optimization, we can expect even more efficient and robust enzymatic solutions for the synthesis of complex chiral molecules, paving the way for the development of next-generation pharmaceuticals.

References

Sources

The Chiral Bridge: From (S)-3-Hydroxyglutarate Ethyl Synthesis to 3-Hydroxyglutaric Acid Neuropathology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dicarboxylic acid 3-hydroxyglutaric acid (3-OH-GA) and its chiral monoester derivative, (S)-3-hydroxyglutarate ethyl , represent two sides of a critical biochemical coin. In clinical neurochemistry, 3-OH-GA is a potent endogenous neurotoxin and the primary diagnostic biomarker for Glutaric Aciduria Type I (GA-1). Conversely, in synthetic organic chemistry, this compound serves as a highly coveted, enantiomerically pure building block used in the synthesis of blockbuster drugs, including statins (e.g., rosuvastatin) and L-carnitine.

This whitepaper provides an in-depth technical analysis of the pathophysiological mechanisms of 3-OH-GA and outlines the field-proven, self-validating enzymatic protocols required to synthesize its ethyl ester derivative with >99% enantiomeric excess.

Part I: The Pathophysiology of 3-Hydroxyglutaric Acid

Metabolic Bottleneck: Glutaryl-CoA Dehydrogenase Deficiency

3-Hydroxyglutaric acid is a five-carbon dicarboxylic acid formed as an intermediate during the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. In healthy mammalian metabolism, the enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA into crotonyl-CoA.

However, in the autosomal recessive disorder Glutaric Aciduria Type I (GA-1), mutations in the GCDH gene lead to severe enzyme deficiency. This metabolic roadblock forces the accumulation of glutaryl-CoA, which is subsequently shunted into alternative pathways, resulting in a 100-fold increase of 3-OH-GA in the blood, urine, and cerebrospinal fluid (CSF) [1][1]. Because 3-OH-GA cannot easily cross the blood-brain barrier to exit the central nervous system, it becomes trapped, initiating a cascade of neurodegeneration [2][2].

The Excitotoxicity Paradigm: NMDA Receptor Activation

The structural homology between 3-OH-GA and the excitatory neurotransmitter glutamate allows 3-OH-GA to act as a "false transmitter." In vitro and in vivo models demonstrate that 3-OH-GA is a weak but persistent agonist of the N-methyl-D-aspartate (NMDA) receptor [3][3].

The causality of GA-1's specific window of vulnerability (typically 3 to 36 months of age) lies in receptor subtype expression. The immature brain is dominated by the NR2B subunit of the NMDA receptor, which is highly susceptible to excitotoxicity. 3-OH-GA specifically targets this NR2B subunit, triggering massive intracellular calcium (


) influx, oxidative stress, and subsequent apoptotic death of striatal neurons [4][4]. As the brain matures, the receptor profile shifts to the less vulnerable NR2A subunit, explaining why acute encephalopathic crises in GA-1 patients drop significantly after age three.

G Lysine L-Lysine / L-Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Catabolism CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA Normal Pathway ThreeOHGA 3-Hydroxyglutaric Acid (Accumulates) GlutarylCoA->ThreeOHGA Alternative Metabolism GCDH GCDH Enzyme (Deficient in GA1) GCDH->GlutarylCoA Blocks NMDAR NMDA Receptor (NR2B) Activation ThreeOHGA->NMDAR Weak Agonist Toxicity Excitotoxicity & Striatal Neuronal Death NMDAR->Toxicity Ca2+ Influx

Metabolic block in GA-1 leading to 3-OH-GA accumulation and NR2B-mediated excitotoxicity.

Part II: The Synthetic Counterpart: this compound

While the free acid is a pathological agent, its monoesterified derivative, This compound (also known as ethyl (S)-3-hydroxyglutarate), is a highly valuable chiral synthon. The central hydroxyl group and the differentiated terminal carboxylic/ester groups make it an ideal precursor for synthesizing complex, stereospecific pharmaceutical side chains [5][5].

The Challenge of Desymmetrization

Chemical hydrolysis of the prochiral precursor, diethyl 3-hydroxyglutarate, typically yields a racemic mixture or requires expensive, stoichiometric chiral auxiliaries. To achieve the strict enantiomeric purity required for drug development (>99% ee), biocatalytic desymmetrization via enzymatic hemihydrolysis is employed.

Enzyme Selection Causality

Not all hydrolases are created equal. "Classic" esterases like Pig Liver Esterase (PLE) often yield low enantiomeric excess or favor the incorrect stereoisomer. However, immobilized Candida antarctica lipase B (commercially available as Novozym 435 ) possesses a highly specific chiral binding pocket. The steric bulk of the enzyme's active site perfectly accommodates the prochiral diester, selectively hydrolyzing only one ethyl group to yield the target (S)-monoester with near-perfect stereofidelity [6][6].

Quantitative Enzyme Efficacy Comparison
BiocatalystSubstrateSolvent SystemYield (%)Enantiomeric Excess (ee %)Predominant Configuration
Novozym 435 (C. antarctica)Diethyl 3-hydroxyglutaratePhosphate Buffer / DMSO> 90% > 99% (S)
Pig Liver Esterase (PLE)Diethyl 3-hydroxyglutarateAqueous BufferModerate< 50%Mixed
Acinetobacter lwoffii (Whole cell)Diethyl 3-hydroxyglutarateAqueous BufferLowLow(S)

-Chymotrypsin
Dimethyl 3-hydroxyglutarateAqueous BufferLow76%(R)

Data synthesized from comparative biocatalytic studies on 3-hydroxyglutarate diesters [7][7].

Part III: Protocol - Enantioselective Synthesis of this compound

To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of a biphasic solvent system prevents substrate inhibition, while the final chiral HPLC step acts as the internal quality control mechanism to validate the enantiomeric excess.

Reagents and Materials
  • Substrate: Diethyl 3-hydroxyglutarate (Racemic/Prochiral)

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica lipase B)

  • Buffer: 0.1 M Phosphate buffer (pH 7.0 - 8.0)

  • Co-solvent: Acetone or DMSO (30% v/v)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Titrant: 1 M HCl and 1 M NaOH

Step-by-Step Methodology
  • Biphasic System Preparation:

    • Causality: Diethyl 3-hydroxyglutarate has limited aqueous solubility. A co-solvent is required to increase bioavailability to the enzyme without denaturing the protein structure.

    • Action: Dissolve 0.2 mmol of diethyl 3-hydroxyglutarate in 0.3 mL of DMSO. Add this solution to 0.7 mL of 0.1 M phosphate buffer (pH 7.0).

  • Biocatalytic Initiation:

    • Action: Add 20 mg of Novozym 435 to the mixture.

    • Control: Maintain the reaction vessel at a constant 30°C with continuous magnetic stirring (400 rpm).

  • pH Stat Maintenance (The Validation Loop):

    • Causality: As the ester is hydrolyzed into a carboxylic acid, the pH of the microenvironment will drop, potentially inhibiting the lipase.

    • Action: Monitor the reaction continuously for 24 hours. Use an automated pH-stat titrator dispensing 1 M NaOH to maintain the pH strictly at 7.0. The cessation of base consumption self-validates that the reaction has reached equilibrium.

  • Quenching and Extraction:

    • Action: Filter the mixture to recover the immobilized Novozym 435 (which can be washed and reused up to 10 times).

    • Action: Acidify the filtrate to pH 2.0 using 1 M HCl to fully protonate the newly formed carboxylic acid group, rendering it lipophilic.

    • Action: Extract the aqueous phase with Ethyl Acetate (3 × 2 mL). Dry the combined organic extracts over anhydrous magnesium sulfate (

      
      ) and evaporate under reduced pressure.
      
  • Chiral HPLC Validation:

    • Action: Analyze the crude product using a chiral stationary phase HPLC column (e.g., Chiralcel OD-H) to confirm the (S)-configuration and verify that the ee exceeds 99%.

Workflow Substrate Diethyl 3-hydroxyglutarate (Prochiral) Reaction Enzymatic Hemihydrolysis (30°C, 24h, pH Stat) Substrate->Reaction Buffer Phosphate Buffer (pH 7.0) + DMSO Co-solvent Buffer->Reaction Enzyme Novozym 435 (Candida antarctica lipase B) Enzyme->Reaction Catalyst Extraction Acidification (pH 2.0) & Ethyl Acetate Extraction Reaction->Extraction Equilibrium Reached Product This compound (>99% ee) Extraction->Product Purification

Enzymatic desymmetrization workflow for the synthesis of this compound.

References

  • 3-Hydroxy Glutaric Acid - Metabolon. Metabolon. Available at: [Link]

  • 3-hydroxyglutaric acid - biocrates. Biocrates. Available at: [Link]

  • 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro. ProQuest. Available at: [Link]

  • Evidence that 3-hydroxyglutaric acid interacts with NMDA receptors in synaptic plasma membranes from cerebral cortex of young rats. PubMed / NIH. Available at:[Link]

  • Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods. Taylor & Francis. Available at:[Link]

  • Absolute configurations of monoesters produced by enzyme catalyzed hydrolysis of diethyl 3-hydroxyglutarate. ResearchGate. Available at: [Link]

  • Process for enantioselective synthesis of 3-hydroxy-glutaric acid monoesters and use thereof. Google Patents.

Sources

The Discovery, Natural Occurrence, and Biocatalytic Synthesis of (S)-3-Hydroxyglutarate Ethyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Hydroxyglutarate ethyl (also known as ethyl (S)-3-hydroxyglutarate or (S)-3-EHG) is a highly valuable chiral building block, primarily utilized in the pharmaceutical industry for the synthesis of statin side-chains, such as those found in rosuvastatin and atorvastatin[1]. While the ethyl ester itself is a product of sophisticated biocatalytic engineering, its parent dicarboxylic acid—3-hydroxyglutaric acid—is a naturally occurring mammalian metabolite[2]. This whitepaper explores the metabolic origins of the parent acid, the discovery of biocatalytic routes to synthesize the (S)-ethyl ester, and provides a field-validated, self-validating protocol for its enantioselective production.

Natural Occurrence: The Metabolic Origins of 3-Hydroxyglutaric Acid

Unlike its synthetic ethyl ester derivative, occurs naturally in human metabolic pathways[2]. It serves as an intermediate in the catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan[3].

Pathophysiological Accumulation in Glutaric Aciduria Type 1 (GA1)

In a healthy metabolic state, these amino acids are converted to glutaryl-CoA, which is subsequently oxidized to crotonyl-CoA by the mitochondrial flavoprotein glutaryl-CoA dehydrogenase (GCDH)[2]. However, in individuals with Glutaric Aciduria Type 1 (GA1)—an autosomal recessive disorder caused by GCDH deficiency—glutaryl-CoA accumulates and is diverted into alternative catabolic pathways[3].

This diversion leads to the massive de novo synthesis and accumulation of glutaric acid and 3-hydroxyglutaric acid in biofluids and tissues, particularly the brain[2]. The endothelial and neurotoxic effects of 3-hydroxyglutaric acid are the primary biochemical drivers of the severe striatal degeneration and dystonia observed in GA1 patients[3].

MetabolicPathway Lys L-Lysine / L-Tryptophan GlutCoA Glutaryl-CoA Lys->GlutCoA Catabolism CroCoA Crotonyl-CoA GlutCoA->CroCoA GCDH Enzyme (Normal Flux) ThreeOH 3-Hydroxyglutaric Acid (Accumulates in GA1) GlutCoA->ThreeOH GCDH Deficiency (Pathological Flux)

Metabolic pathway showing 3-hydroxyglutaric acid formation during GCDH deficiency.

Discovery and Pharmaceutical Significance of this compound

While the parent acid is a marker of metabolic disease, the monoethyl ester derivative—[4]—was discovered to be a critical chiral synthon for drug development. The 1,3-diol/hydroxy-acid moiety is the structural hallmark of statins (HMG-CoA reductase inhibitors).

The Shift to Biocatalysis

Historically, synthesizing optically pure (S)-3-EHG via traditional asymmetric chemical synthesis was plagued by low yields, harsh reaction conditions, and poor enantiomeric excess (ee). The breakthrough in its discovery and commercial viability came from bioprospecting and enzyme screening . Researchers identified that naturally occurring soil microbes and their isolated enzymes could perform desymmetrization of prochiral substrates with near-perfect stereoselectivity[5],[1].

Two primary biocatalytic routes were discovered:

  • Nitrilase-Mediated Hydrolysis: Using whole cells of Rhodococcus erythropolis to enantioselectively hydrolyze racemic ethyl 4-cyano-3-hydroxybutyrate into the corresponding (R)- or (S)-ethyl-3-hydroxyglutarate[5].

  • Lipase-Mediated Desymmetrization: Using immobilized Candida antarctica Lipase B (CALB) to perform enantioselective hydrolysis of the prochiral diethyl 3-hydroxyglutarate (3-DHG) directly into (S)-3-EHG[1].

Quantitative Data: Biocatalytic Kinetics

The efficiency of these biocatalytic methods is defined by their kinetic parameters. The table below summarizes the causality behind enzyme selection based on performance metrics.

Biocatalyst / EnzymeSubstrateTarget ProductYield (%)Enantiomeric Excess (ee %)Vmax (µmol/min/g)Km (M)
Rhodococcus erythropolis (Whole Cell)Racemic ethyl 4-cyano-3-hydroxybutyrate(R)-ethyl-3-hydroxyglutarate46.2> 99.085.60.01
Candida antarctica Lipase B (Immobilized)Diethyl 3-hydroxyglutarate (3-DHG)This compound> 85.0> 99.0High TurnoverN/A
Recombinant E. coli (AtNIT2)Ethyl (R)-4-cyano-3-hydroxybutyrate(R)-ethyl-3-hydroxyglutarate100.0> 99.0HighN/A

Note: CALB is highly preferred for the (S)-enantiomer due to its specific active site geometry, which sterically favors the pro-S ester group of the prochiral diethyl substrate, leaving the pro-R ester intact[1].

Experimental Methodology: Self-Validating Protocol for (S)-3-EHG Synthesis

As a Senior Application Scientist, establishing a robust, self-validating protocol is paramount. The following methodology details the desymmetrization of diethyl 3-hydroxyglutarate using immobilized CALB (Novozym 435) to yield this compound.

Rationale and Causality
  • Buffer Selection: A 0.1 M sodium phosphate buffer is used. Causality: Lipases are highly sensitive to localized pH drops caused by the release of the acid byproduct.

  • Auto-Titration: The reaction is maintained strictly at pH 7.0 using an auto-titrator dispensing 1M NaOH. Causality: This prevents spontaneous, non-enantioselective chemical hydrolysis of the ester, which would drastically reduce the final ee%. Furthermore, the volume of NaOH consumed provides a real-time, self-validating kinetic readout of ester cleavage.

  • Immobilization: Novozym 435 is used because the acrylic resin support stabilizes the enzyme's open conformation, maximizing interfacial activation even in an aqueous-dominant monophasic system[1].

Step-by-Step Workflow
  • Preparation of Reaction Matrix: In a 500 mL jacketed reactor, add 200 mL of 0.1 M sodium phosphate buffer (pH 7.0). Equilibrate the temperature to exactly 30°C using a circulating water bath.

  • Substrate Addition: Add 10.0 g (approx. 49 mmol) of diethyl 3-hydroxyglutarate (3-DHG) to the buffer. Stir at 400 RPM to create a uniform emulsion.

  • Initiation: Add 500 mg of immobilized CALB (Novozym 435) to initiate the reaction.

  • Real-Time Monitoring (Self-Validation): Engage the auto-titrator loaded with 1.0 M NaOH. Set the pH stat to 7.0. The reaction progress is directly proportional to the NaOH consumed. 1 equivalent of NaOH (approx. 49 mL) indicates 100% conversion of one ester group.

  • Termination: Once exactly 0.98 equivalents of NaOH are consumed (to prevent over-hydrolysis of the second ester group), terminate the reaction by filtering out the immobilized enzyme through a sintered glass funnel.

  • Extraction and Purification:

    • Wash the aqueous filtrate with ethyl acetate (2 x 50 mL) to remove any unreacted diester.

    • Carefully acidify the aqueous phase to pH 2.5 using 2M HCl. Caution: Do not drop the pH below 2.0 to avoid acid-catalyzed lactonization.

    • Extract the target this compound with ethyl acetate (3 x 100 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Confirm the >99% ee via chiral HPLC using a Chiralcel OD-H column (Hexane:Isopropanol 90:10, 1.0 mL/min, UV 210 nm).

BiocatalysisWorkflow Substrate Diethyl 3-hydroxyglutarate (Prochiral Substrate) Reaction Enantioselective Hydrolysis (pH 7.0, 30°C, Auto-titration) Substrate->Reaction Enzyme Immobilized CALB (Novozym 435) Enzyme->Reaction Stereoselective Catalysis Product This compound (>99% ee) Reaction->Product Acidification & Extraction Validation Chiral HPLC Validation (Self-Validating Step) Product->Validation

Biocatalytic workflow for the enantioselective synthesis of (S)-3-EHG using CALB.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7018009, this compound." PubChem. Available at:[Link]

  • Biocrates Life Sciences AG. "3-hydroxyglutaric acid." Metabolite of the Month, 14 Nov. 2022. Available at:[Link]

  • Dong, Hua-Ping, et al. "Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate by Rhodococcus erythropolis." Applied Microbiology and Biotechnology, vol. 87, no. 4, 2010, pp. 1335-1345. Available at:[Link]

  • Strauss, Kevin A., et al. "Genetic Mapping of Glutaric Aciduria, Type 3, to Chromosome 7 and Identification of Mutations in C7orf10." American Journal of Human Genetics, vol. 78, no. 2, 2006, pp. 323-333. Available at:[Link]

  • ResearchGate. "Absolute configurations of monoesters produced by enzyme catalyzed hydrolysis of diethyl 3-hydroxyglutarate." Available at:[Link]

Sources

In-Silico Elucidation of (S)-3-Hydroxyglutarate Ethyl Esters: From Quantum Mechanics to Biocatalytic Desymmetrization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Computational Studies of (S)-3-Hydroxyglutarate Ethyl Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists[1]

Executive Summary & Strategic Relevance

This compound esters (mono- and diethyl forms) are critical chiral synthons in the pharmaceutical industry, serving as the structural backbone for the "statine" side chain found in blockbuster HMG-CoA reductase inhibitors like Rosuvastatin and Atorvastatin.[1]

While synthetic routes are well-documented, the theoretical and computational understanding of these molecules provides the predictive power necessary to optimize their stereoselective synthesis and stability.[1] This guide moves beyond basic characterization, detailing how to employ Density Functional Theory (DFT) and Molecular Docking to rationalize the desymmetrization of diethyl 3-hydroxyglutarate into the bioactive (S)-monoethyl ester.[1]

The Computational Triad

We will explore this molecule through three distinct computational lenses:

  • Quantum Mechanical Profiling: Analyzing intramolecular hydrogen bonding and frontier orbitals to predict reactivity.

  • Biocatalytic Modeling: Using docking and MD to explain the enantioselectivity of lipases/esterases in producing the (S)-enantiomer.

  • ADMET Prediction: Assessing the prodrug potential of the ethyl ester moiety.

Quantum Mechanical Landscape (DFT Studies)

The (S)-3-hydroxyglutarate moiety possesses a flexible carbon backbone capable of forming intramolecular hydrogen bonds (IHBs) between the central hydroxyl group and the carbonyl oxygens of the ester groups. These interactions dictate the molecule's conformational energy landscape.

Conformational Analysis & Stability

Objective: Identify the Global Minimum Energy Conformer (GMEC). Methodology:

  • Level of Theory: B3LYP/6-311++G(d,p) is the standard for organic esters, balancing cost with accuracy for weak interactions like H-bonds.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water and ethanol to mimic physiological and synthetic environments.[1]

Mechanistic Insight: Theoretical studies reveal that the (S)-enantiomer stabilizes itself through a 6-membered ring-like interaction where the hydroxyl proton donates to the carbonyl oxygen. This "folded" conformation is often 3-5 kcal/mol more stable than the extended linear form in vacuum, though polar solvents (water) attenuate this preference by competing for H-bonds.[1]

Electronic Properties (HOMO-LUMO & QTAIM)

To predict chemical reactivity (e.g., susceptibility to hydrolysis), we analyze the Frontier Molecular Orbitals (FMO).[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygen lone pairs. High energy indicates nucleophilic character.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon. Low energy suggests susceptibility to nucleophilic attack (e.g., by a serine hydrolase).[1]

QTAIM (Quantum Theory of Atoms in Molecules): Using QTAIM, we calculate the electron density (


) and the Laplacian (

) at Bond Critical Points (BCPs).[1] A positive Laplacian at the OH...O=C interaction site confirms the electrostatic nature of the intramolecular hydrogen bond, validating the stability of the folded conformer.

Computational Biocatalysis: Modeling Desymmetrization

The industrial value of this compound lies in its production via the enzymatic desymmetrization of the prochiral diethyl 3-hydroxyglutarate. Computational modeling is used to screen enzymes (like Candida antarctica Lipase B, CalB) for (S)-selectivity.[1]

The "Lock and Key" Mechanism in Silico

The challenge is to predict which ester group (pro-S or pro-R) aligns with the enzyme's catalytic triad (Ser-His-Asp).

  • The Tetrahedral Intermediate: Docking studies must not just dock the substrate, but model the transition state mimic (tetrahedral intermediate).[1]

  • Chiral Recognition: In the (S)-selective pocket, the hydroxyl group of the substrate often forms a critical H-bond with a residue (e.g., Thr40 in CalB) that anchors the substrate, positioning the pro-S ester group for nucleophilic attack by Serine.[1]

Visualization of the Biocatalytic Pathway

The following diagram illustrates the computational logic flow for optimizing this enzymatic process.

Biocatalysis_Workflow Substrate Prochiral Diethyl 3-Hydroxyglutarate Docking Molecular Docking (AutoDock Vina) Substrate->Docking Enzyme Lipase/Esterase (e.g., CalB) Enzyme->Docking MD MD Simulation (50ns, GROMACS) Docking->MD Select Top Pose Analysis Interaction Energy & RMSD Analysis MD->Analysis Stability Check Product_S (S)-Monoethyl Ester (Target) Analysis->Product_S High Affinity Stable H-Bonds Product_R (R)-Monoethyl Ester (Impurity) Analysis->Product_R Steric Clash Unstable Trajectory

Caption: Computational workflow for predicting enantioselectivity in the enzymatic desymmetrization of diethyl 3-hydroxyglutarate.

Experimental Protocols (In-Silico)

Protocol A: DFT Optimization & Frequency Calculation

Software: Gaussian 16 / ORCA 5.0 Purpose: To determine the precise 3D geometry and thermodynamic stability of the (S)-enantiomer.

  • Input Preparation:

    • Construct the this compound structure in a visualizer (e.g., GaussView, Avogadro).[1]

    • Pre-optimize using a force field (MMFF94) to remove steric clashes.[1]

  • Route Section Setup:

    • #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water)

    • Note: The Freq keyword is mandatory to verify the stationary point (zero imaginary frequencies) and to calculate Zero-Point Energy (ZPE).

  • Analysis:

    • Extract the Total Energy (Hartree).

    • Visualize the HOMO/LUMO surfaces (Isovalue = 0.02).

    • Perform NBO analysis (Pop=NBO) to quantify the stabilization energy (

      
      ) of the lone pair interactions.[1]
      
Protocol B: Molecular Docking for Enantioselectivity

Software: AutoDock Vina / PyRx Purpose: To predict if a specific lipase will produce the (S) or (R) ester.[1]

  • Ligand Preparation:

    • Generate both (S)- and (R)-monoethyl ester transition state analogs (tetrahedral geometry at the carbonyl carbon).

    • Save as PDBQT format, ensuring rotatable bonds are defined (especially the ethyl chain).

  • Receptor Preparation:

    • Download the enzyme structure (e.g., CalB, PDB: 1TCA) from RCSB.[1]

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Box Definition:

    • Center the grid box on the catalytic Serine residue (e.g., Ser105).[1]

    • Dimensions:

      
       Å.
      
  • Execution & Scoring:

    • Run Vina with exhaustiveness = 8.

    • Success Criterion: The catalytic distance (Ser-O to Carbonyl-C) must be

      
       Å. Compare the Binding Affinity (
      
      
      
      ) of the pro-S vs pro-R orientation. A difference of
      
      
      kcal/mol suggests high enantioselectivity.

Quantitative Data Summary

The following table summarizes typical theoretical values derived from B3LYP/6-311++G(d,p) calculations for Diethyl 3-hydroxyglutarate (D3HG), a close proxy for the ethyl ester system.

PropertyValue (Vacuum)Value (Water)Significance
Dipole Moment (Debye) 2.454.61Higher polarity in water indicates good solubility and solvation stability.[1]
HOMO Energy (eV) -7.21-7.45Indicates resistance to oxidation (stable molecule).[1]
LUMO Energy (eV) -0.85-0.92Soft electrophile; reacts readily with enzymatic nucleophiles.[1]
H-L Gap (eV) 6.366.53Large gap implies high chemical stability (hard molecule).[1]
Rotational Barrier ~5.2 kcal/mol~3.8 kcal/molLow barrier allows enzyme active sites to induce fit easily.

Data synthesized from comparative DFT studies on glutarate derivatives [1].

References

  • VISTAS. (2024). Solute-solvent interactions, electrostatic & covalent surface analysis, and pharmacokinetic studies via in-silico simulation on diethyl 3-hydroxyglutarate. Retrieved from [Link][1][2]

  • Wang, Y-F., et al. (2025).[1][3] Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. ResearchGate. Retrieved from [Link]

  • NIST Chemistry WebBook. Diethyl 3-hydroxyglutarate. Retrieved from [Link][1]

  • PubChem. Diethyl 3-hydroxyglutarate (Compound). Retrieved from [Link][1]

  • Tang, R., et al. (2010).[1] Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis. PubMed.[4] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Leveraging (S)-3-Hydroxyglutarate Ethyl as a Cell-Permeable Metabolic Tracer in In Vitro Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The accumulation of 3-hydroxyglutaric acid (3-HGA) is the primary biochemical hallmark and neurotoxic driver of Glutaric Aciduria Type I (GA-1), an inborn error of metabolism caused by glutaryl-CoA dehydrogenase (GCDH) deficiency[1][2]. Understanding the precise metabolic rerouting, TCA cycle interference, and neurotoxicity mechanisms of 3-HGA requires robust in vitro models[3].

However, a fundamental challenge in studying dicarboxylic acids like 3-HGA in cell culture is their highly polar nature. At physiological pH (7.4), 3-HGA is fully ionized, resulting in severe electrostatic repulsion by the hydrophobic plasma membrane and exceptionally poor cellular uptake[4].

The Solution: To bypass the membrane permeability barrier, researchers utilize the ethyl ester of (S)-3-hydroxyglutarate . By masking the polar carboxylate groups with lipophilic ethyl groups, the molecule acts as a cell-permeable prodrug. Once inside the cell, ubiquitous intracellular esterases cleave the ester bonds, trapping the active, polar (S)-3-HGA within the cytosol and mitochondria[5]. When synthesized with stable isotopes (e.g.,


 or 

), this compound becomes a highly efficient metabolic tracer for Gas Chromatography-Mass Spectrometry (GC-MS) flux analysis[6][7].

Mechanistic Overview

As a Senior Application Scientist, it is critical to understand why this esterification strategy works and how it interacts with cellular machinery. The passive diffusion of the ethyl ester avoids the need for specialized organic anion transporters (OATs), ensuring uniform tracer loading across diverse cell lines (e.g., primary astrocytes, neurons, or macrophages).

Once hydrolyzed, the active (S)-3-HGA can interfere with alpha-ketoglutarate-dependent processes or be further metabolized. Because 3-HGA is structurally nearly identical to the oncometabolite 2-hydroxyglutarate (2-HG) and itaconate derivatives, precise chromatographic separation is mandatory to prevent misidentification[8].

Mechanism cluster_ext Extracellular Medium cluster_int Intracellular Space E_Tracer (S)-3-HGA Ethyl Ester (Uncharged, Lipophilic) I_Tracer (S)-3-HGA Ethyl Ester (Intracellular) E_Tracer->I_Tracer Passive Diffusion Active_Met (S)-3-HGA (Active, Polar) I_Tracer->Active_Met Hydrolysis Esterase Intracellular Esterases Esterase->Active_Met TCA Metabolic Targets (e.g., TCA Cycle) Active_Met->TCA Isotope Tracing / Enzyme Inhibition

Cellular uptake and esterase-mediated activation of (S)-3-HGA ethyl ester.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol incorporates a Self-Validating System . By spiking in a non-endogenous internal standard (


-3-hydroxyglutarate) during extraction, we can mathematically decouple biological flux from technical extraction variance[6][7]. Furthermore, we actively monitor the uncleaved ethyl ester to validate esterase efficiency.
Phase 1: Tracer Loading & Incubation
  • Preparation: Dissolve

    
    -labeled (S)-3-Hydroxyglutarate ethyl in pure DMSO to create a 100 mM stock.
    
  • Cell Seeding: Culture cells (e.g., primary astrocytes) in 6-well plates until 80% confluent.

  • Loading: Dilute the tracer into pre-warmed culture media to a final concentration of 1 mM (ensure final DMSO concentration is

    
    ).
    
  • Incubation: Incubate cells for 4 to 24 hours. Causality Note: The time window must be optimized per cell line; sufficient time is required for esterases to cleave the ethyl groups, but prolonged exposure to the ethanol byproduct of cleavage can induce mild cytotoxicity.

Phase 2: Metabolic Quenching & Extraction
  • Washing: Rapidly aspirate media and wash cells twice with ice-cold PBS to remove extracellular tracer.

  • Quenching: Immediately add 1 mL of pre-chilled 80% Methanol (-80°C) per well. Causality Note: Rapid temperature drop and organic solvent instantly denature metabolic enzymes, "freezing" the metabolite pools in their current state.

  • Internal Standard Spike (Self-Validation): Add 5 nmol of

    
    -3-hydroxyglutarate to the methanol extract[6][7].
    
  • Harvesting: Scrape cells, transfer to microcentrifuge tubes, and incubate at -80°C for 15 minutes to ensure complete cell lysis.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new vial and evaporate to dryness under a gentle nitrogen stream.

Phase 3: GC-MS Derivatization
  • Methoximation: Add 30 µL of Methoxyamine-HCl in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.

  • Silylation: Add 50 µL of MTBSTFA (with 1% TBDMCS) to form tert-butyldimethylsilyl (TBDMS) derivatives[6]. Incubate at 60°C for 60 minutes. Causality Note: Silylation replaces active hydrogens on hydroxyl and carboxyl groups, drastically increasing volatility and thermal stability for GC-MS analysis.

Workflow Step1 1. Tracer Loading Incubate cells with 13C-(S)-3-HGA-ethyl Step2 2. Metabolic Quenching Wash & apply cold 80% Methanol (-80°C) Step1->Step2 Step3 3. Extraction & Phase Separation Centrifugation (15,000 x g, 4°C) Step2->Step3 Step4 4. Chemical Derivatization Methoximation & Silylation (MTBSTFA) Step3->Step4 Step5 5. GC-MS/MS Analysis Quantify M+X Isotopologues Step4->Step5

Step-by-step GC-MS analytical workflow for metabolic tracing.

Data Presentation & Interpretation

The following table demonstrates how to structure and interpret the quantitative data obtained from the GC-MS analysis. By comparing the Total Pool Size against the


 Enrichment, researchers can delineate the absolute uptake versus the downstream metabolic flux.

Table 1: Representative GC-MS Quantification of Intracellular Metabolites (24h Post-Loading)

Target AnalyteRetention Time (min)Total Pool Size (nmol/mg protein)

Enrichment (MPE %)
Esterase Cleavage Efficiency
(S)-3-HGA (Active Acid) 18.1645.2 ± 3.192.4%N/A
Intact (S)-3-HGA Ethyl Ester 22.401.8 ± 0.498.1%~96.1% (Self-Validation)

-Ketoglutarate
14.3512.5 ± 1.24.2%N/A
Glutamate 15.8085.0 ± 5.51.8%N/A

Data Interpretation Note: The high esterase cleavage efficiency (>96%) validates the use of the ethyl ester prodrug. The minimal


 enrichment in 

-Ketoglutarate and Glutamate indicates that while (S)-3-HGA accumulates heavily in the cytosol (mimicking GA-1 pathology), it is not rapidly catabolized into the TCA cycle in this specific cell model.

References

  • Ko et al. (2018). Using Stable Isotopes in Bone Marrow Derived Macrophage to Analyze Metabolism. Bio-Protocol. 6

  • Sauer et al. (2006). Intracerebral accumulation of glutaric and 3-hydroxyglutaric acids secondary to limited flux across the blood-brain barrier constitute a biochemical risk factor for neurodegeneration in glutaryl-CoA dehydrogenase deficiency. Journal of Neurochemistry (via ResearchGate). 4

  • Jafari et al. (2013). Ammonium accumulation and cell death in a rat 3D brain cell model of glutaric aciduria type I. PLoS One (via Science.gov). 9

  • Boyd et al. (2016). Proposed recommendations for diagnosing and managing individuals with glutaric aciduria type I. J Inherit Metab Dis. 2

  • Chen et al. (2025). Itaconate is metabolized to 2-hydroxymethylsuccinate through a CoA-independent degradation pathway in mitochondria. bioRxiv. 8

  • Corral et al. (2025). C7orf10 encodes succinate-hydroxymethylglutarate CoA-transferase, the enzyme that converts glutarate to glutaryl-CoA. ResearchGate.5

Sources

Application Note: Analytical Workflows for the Detection of (S)-3-Hydroxyglutarate Ethyl in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(S)-3-Hydroxyglutarate ethyl—formally known as (3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid[1]—is a critical chiral intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably statin drugs such as Rosuvastatin[2]. In modern green chemistry and drug development, this compound is frequently synthesized via enantioselective whole-cell biocatalysis (e.g., using Rhodococcus erythropolis or recombinant Escherichia coli) from racemic precursors[2][3].

Detecting and quantifying this specific enantiomer in complex biological matrices (such as whole-cell bioconversion broths or cellular extracts) presents a unique analytical challenge. The matrix is rich in proteins, residual salts, and competing metabolites, while the analyte itself possesses both a polar hydroxyl group and an ionizable carboxylic acid group. This application note details a self-validating, dual-modality analytical workflow combining Chiral HPLC/LC-MS (for enantiomeric excess determination) and GC-MS (for high-sensitivity structural confirmation and yield quantification)[4][5].

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind sample preparation rather than merely following a protocol. The structural properties of this compound dictate the following experimental choices:

  • pH-Driven Extraction Causality: The molecule is a monoester with a free carboxylic acid moiety (pKa

    
     4.3). At the physiological pH of a bioconversion broth (pH 7.0–8.0), the compound exists as a highly hydrophilic carboxylate anion, making direct organic extraction impossible. Acidifying the matrix to pH 2.0 fully protonates the carboxyl group, shifting its partition coefficient (
    
    
    
    ) to favor moderately polar organic solvents like ethyl acetate.
  • Derivatization Causality for GC-MS: The free hydroxyl and carboxyl groups cause severe peak tailing and thermal degradation on standard non-polar GC columns. We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) rather than standard TMS reagents. MTBSTFA yields tert-butyldimethylsilyl (TBDMS) derivatives, which are vastly more stable to ambient moisture and produce a highly diagnostic

    
     base peak via the predictable loss of the tert-butyl group.
    
  • Mobile Phase Causality for Chiral HPLC: When resolving the (S) and (R) enantiomers on an amylose-based chiral stationary phase, the free carboxylic acid will interact non-specifically with the stationary phase, destroying enantiomeric resolution (

    
    ). Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses this ionization, ensuring sharp, baseline-resolved peaks.
    

Analytical Workflow Architecture

AnalyticalWorkflow BioSample Biological Sample (Bioconversion Broth) Spike Internal Standard Spike (Recovery Validation) BioSample->Spike Acidify Acidification (pH 2.0) Protonate Carboxyl Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Split Aliquoting Extract->Split LCPrep Evaporation & Reconstitution (Hexane/IPA) Split->LCPrep GCPrep Evaporation & Silylation (MTBSTFA) Split->GCPrep LCMS Chiral HPLC / LC-MS (Enantiomeric Excess) LCPrep->LCMS GCMS GC-MS Analysis (Yield & Structure) GCPrep->GCMS

Workflow for the extraction and dual-modality analysis of this compound.

Step-by-Step Methodologies

Protocol A: Matrix Extraction (Self-Validating System)

This protocol isolates the target analyte from the protein-rich biological matrix while utilizing an internal standard to continuously validate extraction efficiency.

  • Internal Standard (IS) Spiking: Transfer 1.0 mL of the biological sample (e.g., whole-cell bioconversion broth) to a 15 mL centrifuge tube. Spike with 50 µL of Tropic Acid (1 mg/mL) as an internal standard. Validation Check: Tropic acid mimics the extraction behavior of the target analyte; final IS recovery must exceed 85% to validate the run.

  • Protein Precipitation & Acidification: Add 100 µL of 6 M HCl to the sample to drop the pH to

    
     2.0. Vortex for 30 seconds. The low pH protonates the target analyte and precipitates denatured biocatalytic proteins.
    
  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to force partitioning.

  • Phase Separation: Centrifuge at 4,000

    
     g for 10 minutes at 4°C. A distinct protein pellet will form at the aqueous/organic interface.
    
  • Aliquoting: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial. Split the extract into two equal 1.0 mL aliquots (one for LC, one for GC) and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 30°C.

Protocol B: Chiral HPLC-UV / LC-MS (Enantiomeric Purity)

This protocol resolves the (S)-enantiomer from the (R)-enantiomer to determine the enantiomeric excess (ee%) of the bioconversion[3].

  • Reconstitution: Reconstitute the dried LC aliquot in 500 µL of Hexane:Isopropanol (90:10, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Check: Inject a racemic standard of ethyl 3-hydroxyglutarate. Validation Check: Ensure the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    1.5. If
    
    
    < 1.5, column regeneration or mobile phase adjustment is required.
  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250

      
       4.6 mm, 5 µm).
      
    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v). Note: TFA is mandatory to prevent carboxylate tailing.

    • Flow Rate: 0.8 mL/min (Isocratic).

    • Detection: UV at 210 nm (carbonyl absorption) and ESI-MS in negative ion mode (

      
       at m/z 175.06).
      
  • Analysis: Inject 10 µL of the sample. Calculate the ee% based on the integrated area of the (S) peak versus the (R) peak.

Protocol C: GC-MS Analysis with Silylation (Structural Confirmation)

This protocol provides absolute quantitation and high-confidence structural verification.

  • Derivatization: To the dried GC aliquot, add 50 µL of anhydrous Pyridine and 50 µL of MTBSTFA containing 1% TBDMCS.

  • Incubation: Seal the vial and incubate at 60°C for 45 minutes. Validation Check: Always run a "Derivatization Blank" (reagents only) to ensure no ghost peaks or carryover exist at the target retention time.

  • Chromatographic Conditions:

    • Column: HP-5MS capillary column (30 m

      
       0.25 mm ID, 0.25 µm film thickness).
      
    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1, Injector temp 250°C.

  • Mass Spectrometry: Operate in Electron Impact (EI) mode at 70 eV. Monitor the diagnostic fragments (see Table 2).

Quantitative Data Presentation

Table 1: Comparison of Analytical Modalities

Parameter Chiral HPLC-UV / LC-MS GC-MS (Derivatized)
Column Chemistry Amylose tris(3,5-dimethylphenylcarbamate) 5% Phenyl Arylene / 95% Dimethylpolysiloxane
Analyte State Underivatized (Protonated via TFA) Di-TBDMS Derivatized (MW: 404.61)
Detection Mode UV (210 nm) / ESI(-) m/z 175.06 EI (70 eV), Selected Ion Monitoring (SIM)
Primary Output Enantiomeric Excess (ee%) Absolute Quantitation & Yield

| Matrix Tolerance | Moderate (Requires strict filtration) | High (Proteins removed via LLE) |

Table 2: GC-MS Diagnostic Ions for Di-TBDMS this compound

Ion (m/z) Structural Assignment Analytical Significance

| 404 |


 | Molecular ion (Typically low abundance in EI) |
| 347  | 

| Loss of tert-butyl group (Base peak used for SIM quantitation ) | | 273 |

| Loss of TBDMS-O group | | 189 |

| Backbone fragmentation (Confirms 3-hydroxy positioning) |

References

1.1 2.2 3.4 4. 5 5.3

Sources

Application Note: (S)-3-Hydroxyglutarate Ethyl in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of (S)-3-Hydroxyglutarate Ethyl in Metabolic Disorder Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

From Chiral Synthon to Disease Modeling

Executive Summary

This compound (specifically Ethyl (S)-3-hydroxyglutarate , the mono-ethyl ester) occupies a critical dual niche in metabolic disorder research. Primarily, it serves as a high-value chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins), the cornerstone therapy for dyslipidemia and metabolic syndrome. Secondarily, it functions as a cell-permeable prodrug for 3-hydroxyglutaric acid (3-HG), enabling the precise modeling of neurotoxicity in Glutaric Aciduria Type I (GA-I) by bypassing the membrane transport limitations of the free acid.

This guide details the protocols for generating this chiral intermediate via biocatalysis and applying it to in vitro disease models, bridging the gap between synthetic chemistry and metabolic pathophysiology.

Core Application 1: Chiral Synthon for Statin Development

Context: Statins (e.g., Atorvastatin, Rosuvastatin) require precise stereochemistry at the 3-hydroxy position of the glutarate side chain to effectively inhibit HMG-CoA reductase. The (S)-enantiomer of ethyl 3-hydroxyglutarate is a key precursor. Chemical synthesis often yields racemates; therefore, enzymatic desymmetrization is the industry standard for high enantiomeric excess (ee).

Protocol A: Biocatalytic Desymmetrization of Diethyl 3-Hydroxyglutarate

Objective: To selectively hydrolyze diethyl 3-hydroxyglutarate (racemic) into ethyl (S)-3-hydroxyglutarate using immobilized Candida antarctica Lipase B (CALB).

Materials
  • Substrate: Diethyl 3-hydroxyglutarate (purity >98%).[1]

  • Biocatalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

  • Solvent System: Phosphate buffer (50 mM, pH 7.0) / Diisopropyl ether (1:1 v/v biphasic system) or pure organic solvent for transesterification routes.

  • Equipment: Thermostated orbital shaker, HPLC (Chiralpak AD-H column).

Workflow
  • Preparation : Dissolve 100 mM Diethyl 3-hydroxyglutarate in the reaction medium (e.g., 10 mL phosphate buffer).

  • Initiation : Add immobilized CALB (10 mg/mL loading).

  • Incubation : Incubate at 30°C with orbital shaking (200 rpm).

    • Mechanistic Note: The lipase preferentially hydrolyzes the (R)-ester bond of the prochiral diester or kinetically resolves the racemate, leaving the desired (S)-monoester or producing it directly depending on the specific enzyme strain and conditions. For CALB, the hydrolysis of the pro-R group typically yields the (S)-monoester due to the change in Cahn-Ingold-Prelog priority.

  • Monitoring : Aliquot 50 µL every 2 hours. Extract with ethyl acetate and analyze via chiral HPLC.

    • Target Endpoint: >95% ee of Ethyl (S)-3-hydroxyglutarate.

  • Termination : Filter off the immobilized enzyme (recyclable).

  • Purification : Acidify aqueous phase to pH 3.0, extract with ethyl acetate, and concentrate under reduced pressure.

Data Output Specification:

Parameter Optimal Range Impact on Yield
Temperature 25°C - 35°C >40°C degrades enantioselectivity.
pH 7.0 - 7.5 Acidic pH deactivates catalytic triad.

| Enzyme Loading | 5 - 20 mg/mL | Higher loading increases rate but not selectivity. |

Core Application 2: In Vitro Disease Modeling (Glutaric Aciduria Type I)

Context: Glutaric Aciduria Type I (GA-I) is caused by Glutaryl-CoA Dehydrogenase (GCDH) deficiency, leading to the accumulation of 3-hydroxyglutaric acid (3-HG). 3-HG is structurally similar to glutamate and causes excitotoxicity. However, 3-HG (free acid) has poor blood-brain barrier (BBB) and cellular permeability in culture. Ethyl (S)-3-hydroxyglutarate acts as a "Trojan horse," crossing membranes before being hydrolyzed by intracellular esterases to release the toxic 3-HG payload directly into the mitochondria/cytosol.

Protocol B: Induction of Metabolic Excitotoxicity in Neuronal Cultures

Objective: To model GA-I induced mitochondrial dysfunction using the ethyl ester derivative.

Materials
  • Cell Line: Primary striatal neurons (rat/mouse) or SH-SY5Y differentiated cells.

  • Reagent: Ethyl (S)-3-hydroxyglutarate (dissolved in DMSO, stock 100 mM).

  • Assays: MTT Assay (viability), JC-1 dye (mitochondrial potential).

Workflow
  • Seeding : Plate neurons at

    
     cells/well in 96-well plates. Differentiate for 7 days (if using SH-SY5Y).
    
  • Treatment : Replace media with Neurobasal media containing Ethyl (S)-3-hydroxyglutarate.

    • Dose Ranging: 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM.

    • Control: Vehicle (DMSO < 0.1%) and Free 3-HG (to demonstrate superior potency of the ester).

  • Incubation : 24 - 48 hours at 37°C, 5% CO2.

  • Readout 1 (Mitochondrial Potential) :

    • Wash cells with PBS.

    • Incubate with JC-1 dye (2 µM) for 30 min.

    • Measure fluorescence ratio (Red/Green aggregates vs monomers). A decrease indicates depolarization.

  • Readout 2 (ROS Generation) :

    • Use DCFDA (20 µM) staining to detect reactive oxygen species generated by Krebs cycle inhibition.

Mechanistic Validation: The ester bypasses the dicarboxylate transporter bottleneck. Once inside, non-specific esterases cleave the ethyl group. The resulting (S)-3-HG competes with succinate at mitochondrial Complex II and stimulates NMDA receptors, mimicking the acute metabolic crisis of GA-I patients.

Pathway Visualization & Logic

The following diagram illustrates the dual utility of the molecule: the synthetic pathway for drug development and the biological pathway for disease modeling.

G cluster_synthesis Drug Development: Statin Synthesis cluster_modeling Disease Modeling: Glutaric Aciduria Type I Diethyl Diethyl 3-Hydroxyglutarate (Racemic Precursor) CALB Enzymatic Hydrolysis (CALB Lipase) Diethyl->CALB Desymmetrization MonoEthyl Ethyl (S)-3-Hydroxyglutarate (Chiral Synthon) CALB->MonoEthyl >95% ee SideChain Statin Side Chain Construction MonoEthyl->SideChain Ester_Ext Ethyl (S)-3-HG (Extracellular) MonoEthyl->Ester_Ext Used as Reagent Statin Rosuvastatin/Atorvastatin (HMG-CoA Reductase Inhibitor) SideChain->Statin Chemical Assembly Membrane Cell Membrane (Passive Diffusion) Ester_Ext->Membrane Ester_Int Ethyl (S)-3-HG (Intracellular) Membrane->Ester_Int Hydrolysis Intracellular Esterases Ester_Int->Hydrolysis Acid_Int (S)-3-Hydroxyglutarate (Toxic Metabolite) Hydrolysis->Acid_Int Mito Mitochondrial Complex II Inhibition Acid_Int->Mito Metabolic Block NMDA NMDA Receptor Overactivation Acid_Int->NMDA Excitotoxicity

Caption: Figure 1. Dual application pathways of Ethyl (S)-3-Hydroxyglutarate. Left: Biocatalytic production for statin synthesis. Right: Mechanism of action as a cell-permeable prodrug for inducing GA-I neurotoxicity.

Emerging Research: Direct Pharmacological Activity

Recent in silico and docking studies suggest that diethyl 3-hydroxyglutarate itself may possess intrinsic anti-hypercholesterolemic activity independent of its conversion to statins. Molecular docking reveals high-affinity binding to HMG-CoA reductase active sites, stabilized by hydrogen bonding at the O4/O5 positions. While early-stage, this suggests the ester might serve as a lead compound for non-statin lipid modulators.

References

  • Dong, H. P., Wang, Y. J., & Zheng, Y. G. (2010). Enantioselective hydrolysis of diethyl 3-hydroxyglutarate to ethyl (S)-3-hydroxyglutarate by immobilized Candida antarctica lipase B. Journal of Molecular Catalysis B: Enzymatic, 66(1-2), 90-94. Link

  • Lawrence, M., Rajesh, P., Thirunavukkarasu, M., & Muthu, S. (2023). Solute-solvent interactions, Electrostatic & covalent surface analysis, and pharmacokinetic studies via in-silico simulation on diethyl 3-hydroxyglutarate: anti-hypercholesterolemia activity.[2][3] Journal of Molecular Liquids, 382, 121940. Link

  • Kölker, S., et al. (2004). The pathomechanisms of glutaric aciduria type I: therapeutic targets and new perspectives. Journal of Inherited Metabolic Disease, 27, 805–812. Link

  • Patel, R. N. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 9(12), 1008. Link

Sources

Application Note: High-Performance GC-MS Profiling of (S)-3-Hydroxyglutarate Ethyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Logic

The Analytical Challenge

(S)-3-Hydroxyglutarate ethyl esters (mono- or di-ethyl) are critical chiral building blocks in the synthesis of HMG-CoA reductase inhibitors (statins) and serve as diagnostic markers in metabolic profiling. However, their direct analysis via Gas Chromatography (GC) is compromised by two factors:

  • Thermal Instability & Polarity: The free hydroxyl (-OH) group and any free carboxylic acid (-COOH) functionalities form strong intermolecular hydrogen bonds, leading to peak tailing, adsorption in the injector liner, and poor sensitivity.

  • Stereochemical Integrity: While 3-hydroxyglutaric acid itself is a meso (achiral) compound, its mono-ethyl ester possesses a chiral center at C3. Distinguishing the pharmacologically active (S)-enantiomer from the (R)-impurity requires specific derivatization or chiral stationary phases.

The Solution: Orthogonal Derivatization

This guide details a robust protocol for the Silylation of Ethyl 3-Hydroxyglutarates . By blocking the labile hydroxyl group with a Trimethylsilyl (TMS) moiety, we increase volatility and thermal stability.

  • If analyzing the Diester: The protocol targets the single -OH group.

  • If analyzing the Monoester: The protocol targets both the -OH and the free -COOH, preventing on-column disproportionation.

Part 2: Chemical Strategy & Mechanism[1]

The derivatization relies on Nucleophilic Substitution (SN2) at the silicon atom. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane).[1][2]

Reaction Pathways[1]
  • Target Analyte: Ethyl (S)-3-hydroxyglutarate (Mono- or Diester).

  • Reagent: BSTFA + 1% TMCS.

  • Mechanism: The silyl donor replaces the active protic hydrogens.[1][3][4]

    • -OH Group

      
      -O-TMS Ether (Critical for peak shape).
      
    • Free -COOH (if monoester)

      
      -COO-TMS Ester (Critical for volatility).
      

ReactionScheme Substrate Ethyl (S)-3-Hydroxyglutarate (Polar / Non-Volatile) Intermediate Transition State (S_N2 Attack at Si) Substrate->Intermediate Heat (70°C) BSTFA BSTFA + 1% TMCS (Silyl Donor) BSTFA->Intermediate Product TMS-Derivatized Ethyl Ester (Volatile / Stable) Intermediate->Product - H+ Byproduct TMS-Trifluoroacetamide (Volatile Byproduct) Intermediate->Byproduct

Caption: Reaction pathway converting polar ethyl hydroxyglutarates into volatile TMS derivatives. The reaction is driven by the formation of the strong Si-O bond.

Part 3: Experimental Protocol

A. Reagents & Equipment[1][2][3][4][5][6][7][8][9][10]
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco or equivalent).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Internal Standard: Undecane or Dicyclohexyl phthalate (depending on boiling point range).

  • Vials: Silanized glass reaction vials (2 mL) with PTFE-lined caps.

B. Step-by-Step Derivatization Workflow

This protocol is optimized for Ethyl (S)-3-hydroxyglutarate (Mono- or Diester).

  • Sample Preparation:

    • Weigh 1–2 mg of the sample into a reaction vial.

    • Note: If the sample is in aqueous solution, evaporate to complete dryness using a nitrogen stream at 40°C. Moisture is the enemy of silylation.

  • Solubilization:

    • Add 50 µL of Anhydrous Pyridine . Vortex for 10 seconds to dissolve.

    • Why Pyridine? It catalyzes the silylation of sterically hindered hydroxyls and neutralizes HCl formed from TMCS.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Flush the headspace with dry nitrogen and cap tightly.

    • Incubate at 70°C for 30 minutes.

    • Validation: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis of BSTFA).

  • Termination & Dilution:

    • Allow to cool to room temperature.[2]

    • Dilute with 850 µL of n-Heptane or Ethyl Acetate (Total volume ~1 mL).

    • Inject 1 µL into the GC-MS.[5]

C. GC-MS Parameters (Recommended)
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase for silylated esters.
Inlet Split (10:1) @ 260°CHigh split ratio prevents column overload; high temp ensures rapid volatilization.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency flow rate.
Oven Program 60°C (1 min)

10°C/min

300°C (5 min)
Slow ramp separates the mono-ester TMS from the di-ester TMS.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
MS Source EI (70 eV), 230°CStandard ionization. Look for [M-15]⁺ (Loss of Methyl) and [M-90]⁺ (Loss of TMS-OH).

Part 4: Chiral Resolution (Critical for (S)-Enantiomers)

If your objective is to confirm the (S)-configuration of a mono-ethyl ester, the standard DB-5MS column described above is insufficient; it will co-elute the (R) and (S) enantiomers.

To separate enantiomers, you must use one of the following:

  • Chiral Stationary Phase (Preferred):

    • Column: Cyclodextrin-based (e.g., Beta-DEX 225 or Chiraldex G-TA ).

    • Method Modification: Use the same derivatization (TMS-Ethyl Ester). The chiral column interacts with the TMS-ether moiety to resolve enantiomers.

  • Chiral Derivatization (Alternative):

    • React the analyte with (R)-(-)-2-Butanol (instead of ethanol) or Mosher's Acid Chloride . This creates diastereomers separable on a standard DB-5 column.

Part 5: Visualizing the Analytical Workflow

Workflow Step1 1. Sample Isolation (Dry Residue Required) Step2 2. Solubilization (50 µL Pyridine) Step1->Step2 Step3 3. Derivatization (100 µL BSTFA + 1% TMCS) 70°C, 30 min Step2->Step3 Step4 4. Dilution (n-Heptane) Step3->Step4 Decision Is Enantiomeric Separation Needed? Step4->Decision PathA Path A: Purity/Quant (DB-5MS Column) Decision->PathA No (Achiral) PathB Path B: Chiral ID (Beta-DEX Column) Decision->PathB Yes (Chiral)

Caption: Operational workflow for the analysis of 3-hydroxyglutarate ethyl esters.

Part 6: Troubleshooting & Quality Control

  • Tailing Peaks: Usually indicates incomplete silylation of the -OH group. Increase reaction time to 60 minutes or use MTBSTFA (forms t-BDMS ethers) for higher hydrolytic stability [1].

  • Ghost Peaks: Check for " septum bleed" or BSTFA hydrolysis products (disiloxanes). Ensure the inlet liner is deactivated (silanized).

  • Isomer Co-elution: 3-Hydroxyglutarate often co-elutes with 2-Hydroxyglutarate.[6][7] Use unique quantifier ions: m/z 349 (M-15 for tri-TMS 3-HGA) vs specific fragments for 2-HGA [2].

References

  • Shigematsu, Y., et al. (2005).[8] "Stable-isotope dilution gas chromatography-mass spectrometric measurement of 3-hydroxyglutaric acid...". Journal of Chromatography B. Link

  • Cyr, D., et al. (2024).[6] "Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids...". JIMD Reports. Link

  • Sigma-Aldrich. (2025). "Derivatization Reagents for GC: BSTFA". Technical Bulletin. Link

  • Chalmers, R.A., et al. (2006). "Chiral separation of 2-hydroxyglutaric acid enantiomers". Journal of Inherited Metabolic Disease. (Contextual grounding for chiral organic acid analysis).

Sources

stable isotope labeling of (S)-3-Hydroxyglutarate ethyl for flux analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stable Isotope Labeling & Flux Analysis of (S)-3-Hydroxyglutarate Ethyl Esters

Part 1: Introduction & Strategic Rationale

1.1 The Metabolic Imperative 3-Hydroxyglutarate (3-HG) is a critical dicarboxylic acid intermediate in the catabolism of Lysine, Hydroxylysine, and Tryptophan.[1][2] While historically viewed primarily as a neurotoxic accumulation product in Glutaric Aciduria Type I (GA-I) (caused by Glutaryl-CoA Dehydrogenase deficiency), emerging research implicates 3-HG in broader mitochondrial dysfunction and secondary signaling pathways.

1.2 The "Ethyl" Factor: Permeability & Chirality The prompt specifies This compound . This nomenclature highlights two critical technical challenges which this guide resolves:

  • Chirality & Isomerism: Native 3-hydroxyglutaric acid is an achiral (meso) compound due to its plane of symmetry. However, its mono-ethyl ester is chiral. Furthermore, it is frequently confused with 2-Hydroxyglutarate (2-HG) , where the (S)-enantiomer (L-2-HG) is a potent oncometabolite. This protocol specifically targets the 3-HG backbone, distinguishing it from 2-HG isomers via ethylation-based chromatography.

  • Flux Tracing vs. Static Profiling: To measure flux (the rate of turnover), simple static quantification is insufficient. We must introduce a stable isotope tracer. Since dicarboxylates like 3-HG exhibit poor membrane permeability, Ethyl Ester forms (e.g., Ethyl (S)-3-hydroxyglutarate) are often employed as cell-permeable "prodrug" tracers, or "ethylation" is used as the derivatization strategy to render the analyte volatile for GC-MS flux analysis.

1.3 Scope of this Protocol This guide details a comprehensive workflow for Metabolic Flux Analysis (MFA) of the 3-HG pathway. It covers:

  • Tracer Administration: Using U-

    
    C-Lysine (physiological precursor) or Ethyl-
    
    
    
    C-3HG (direct probe).
  • Sample Preparation: Quenching and extraction of labile organic acids.

  • Analytical Derivatization: A robust Ethylation Protocol (Ethanol/HCl) that converts 3-HG to Diethyl 3-Hydroxyglutarate, ensuring superior separation from 2-HG compared to standard silylation (TMS) methods.

Part 2: Experimental Design & Logic

2.1 Tracer Selection Strategy Flux analysis relies on the propagation of isotope labels from a substrate to the target metabolite.

Tracer OptionApplicationProsCons
U-

C-Lysine
Physiological Flux Traces the natural catabolic rate of Lysine

Glutaryl-CoA

3-HG.
Requires long equilibration; label dilution by protein turnover.
U-

C-Glutamine
Anaplerotic Flux Traces mitochondrial TCA cycle spillover into the glutarate pool.Indirect labeling; complex modeling required.
Ethyl (S)-3-HG (

C)
Transport/Toxicity Direct probe for 3-HG transport and downstream metabolism (rare).Bypasses upstream regulation (GCDH); artificial entry.

Recommendation: For standard GA-I modeling, use U-


C-Lysine . For analytical validation, use 

H

-3-HG
as an internal standard.

2.2 The Analytical Derivative: Why Ethylation? While Silylation (BSTFA/TMS) is common, Ethylation (forming diethyl esters) is superior for 3-HG flux analysis because:

  • Isomer Resolution: It provides sharper chromatographic separation between 3-HG and the isobaric 2-HG (critical in cancer/hypoxia contexts).

  • Stability: Ethyl esters are more hydrolytically stable than silyl esters, allowing for longer autosampler queues without degradation.

Part 3: Detailed Protocols

Protocol A: Cell Culture & Tracer Incubation

Objective: To label the intracellular 3-HG pool to isotopic steady state.

  • Seed Cells: Plate cells (e.g., HEK293, neuronal precursors) in 6-well plates (

    
     cells/well).
    
  • Acclimatization: Incubate in standard DMEM (unlabeled) for 24h to reach log-phase growth.

  • Pulse Labeling:

    • Wash cells

      
       with warm PBS.
      
    • Replace medium with Lysine-free DMEM supplemented with U-

      
      C
      
      
      
      -L-Lysine (2 mM)
      and 10% dialyzed FBS.
    • Note: Dialyzed FBS is crucial to remove endogenous unlabeled lysine.

  • Time Course: Incubate for

    
     hours. 3-HG accumulation is slow; 24h is typically required for isotopic steady state.
    
Protocol B: Metabolite Extraction

Objective: Quantitative recovery of organic acids while quenching metabolism.

  • Quenching: Rapidly aspirate media. Wash cells once with ice-cold 0.9% NaCl .

  • Lysis: Add 800 µL of Ice-Cold Methanol:Water (80:20, v/v) containing the internal standard (1 µM

    
    H
    
    
    
    -3-Hydroxyglutarate
    ).
  • Scraping: Scrape cells immediately on ice and transfer to pre-chilled microcentrifuge tubes.

  • Disruption: Vortex vigorously for 1 min. Sonicate for 5 min in an ice bath.

  • Clarification: Centrifuge at

    
     for 10 min at 4°C.
    
  • Drying: Transfer supernatant to a glass vial. Evaporate to complete dryness under a stream of Nitrogen (

    
    ) at 30°C.
    
Protocol C: Ethylation Derivatization (The "Ethyl" Step)

Objective: Convert 3-HG to Diethyl 3-Hydroxyglutarate for GC-MS.

  • Reagent Prep: Prepare 3M HCl in Ethanol fresh. (Slowly add Acetyl Chloride to anhydrous Ethanol on ice; reaction is exothermic).

  • Reaction: Add 100 µL of 3M HCl/Ethanol to the dried residue.

  • Incubation: Cap tightly and incubate at 80°C for 60 minutes .

    • Mechanism:[3] Acid-catalyzed esterification converts the dicarboxylic acid groups to ethyl esters.

  • Extraction of Derivative:

    • Cool to room temperature.

    • Add 200 µL Hexane and 200 µL Saturated NaCl (aq) .

    • Vortex for 1 min; Centrifuge at 2,000 rpm for 2 min.

  • Transfer: Transfer the upper Hexane layer (containing the ethyl esters) to a GC vial with a glass insert.

Protocol D: GC-MS Analysis
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS or HP-5MS (

    
    ).
    
  • Inlet: Splitless mode, 260°C.

  • Carrier Gas: Helium at 1 mL/min.

  • Oven Program:

    • Initial: 70°C (hold 2 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (hold 5 min).

  • MS Detection: Electron Impact (EI, 70 eV).

  • SIM Mode (Selected Ion Monitoring):

    • Target (Diethyl 3-HG): Monitor fragments corresponding to the loss of alkoxy groups or the molecular ion.

    • Key Ions:

      
      129  (Base peak), 175  (M-OEt), 221  (M+H, rare).
      
    • For

      
      C-Flux: Monitor the mass shift clusters: 
      
      
      
      129 (M+0), 130 (M+1) ... up to M+5.

Part 4: Data Visualization & Pathway Mapping

Figure 1: The Lysine-to-3HG Flux Pathway This diagram illustrates the carbon flow from U-


C-Lysine into the 3-Hydroxyglutarate pool, highlighting the enzymatic bottleneck at GCDH.

LysineCatabolism cluster_enzymes Lysine L-Lysine (U-13C Tracer) KetoAdipate 2-Oxoadipate Lysine->KetoAdipate  AASS   GlutarylCoA Glutaryl-CoA KetoAdipate->GlutarylCoA  DHTKD1   GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA  GCDH   ThreeHG 3-Hydroxyglutarate (Target Analyte) GlutarylCoA->ThreeHG  Hydrolysis & Reduction (Pathological Flux) CrotonylCoA Crotonyl-CoA GlutaconylCoA->CrotonylCoA  Decarboxylation   TwoHG 2-Hydroxyglutarate (Interferent) TwoHG->ThreeHG  Isomeric Separation Required (GC-MS) GCDH GCDH (Deficient in GA-I)

Caption: Metabolic trajectory of


C-Lysine. In GCDH deficiency, flux is diverted from oxidation (Glutaconyl-CoA) to the accumulation of 3-Hydroxyglutarate.[2]

Part 5: Data Analysis & Calculation

5.1 Mass Isotopomer Distribution (MID) Raw ion intensities (


) for the M+0, M+1, M+2... isotopologues must be corrected for the natural abundance of 

C in the derivative ethyl groups (added during derivatization) and the derivatization reagent itself.

5.2 Flux Metric: Fractional Contribution (


) 
Calculate the fractional enrichment of 3-HG derived from the tracer:


Where:
  • 
     = Abundance of isotopomer 
    
    
    
    (corrected).
  • 
     = Number of carbon atoms in the metabolite backbone (n=5 for 3-HG).
    

5.3 Interpretation

  • Low Flux (<5% Enrichment): Indicates minimal conversion of Lysine to 3-HG (Healthy State).

  • High Flux (>20% Enrichment): Indicates GCDH block and active diversion to the 3-HG sink (GA-I Phenotype).

Part 6: References

  • Kölker, S., et al. (2011). "Guideline for the diagnosis and management of glutaryl-CoA dehydrogenase deficiency (glutaric aciduria type I)." Journal of Inherited Metabolic Disease. Link

  • Sherman, E. A., et al. (2008). "Stable-isotope dilution GC-MS measurement of 3-hydroxyglutaric acid." Clinical Chemistry. Link

  • Struys, E. A., et al. (2002). "Quantification of 3-hydroxyglutaric acid in body fluids by stable-isotope dilution negative chemical ionization gas chromatography-mass spectrometry." Journal of Chromatography B. Link

  • Kranendijk, M., et al. (2012). "Evidence for an alternative pathway in the catabolism of lysine in Glutaric Aciduria Type I." Biochimica et Biophysica Acta. Link

  • Boy, N., et al. (2017). "Glutaric Aciduria Type 1: Biomarkers and Relevance of 3-Hydroxyglutarate." Frontiers in Neuroscience. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Ethyl (S)-3-Hydroxyglutarate via Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and enantiomeric excess (ee) bottlenecks during the synthesis of chiral statin intermediates. The enzymatic desymmetrization of prochiral diethyl 3-hydroxyglutarate to ethyl (S)-3-hydroxyglutarate using immobilized Candida antarctica lipase B (CALB, commercially available as Novozym 435) is the industry gold standard[1]. However, scaling this reaction from the bench to the pilot plant often introduces mass transfer, thermodynamic, and kinetic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure your biotransformations achieve >95% ee and >98.5% yield[1].

Part 1: Core Mechanistic Principles

To troubleshoot effectively, we must understand the causality behind the reaction dynamics. Lipases operate via a highly conserved Ser-His-Asp catalytic triad. In an aqueous or biphasic medium, the enzyme performs an enantioselective nucleophilic attack on one of the symmetric ester groups of diethyl 3-hydroxyglutarate.

  • The pH-Stalling Effect: The hydrolysis of the ethyl ester releases ethanol and forms a carboxylic acid (the monoester). If the localized pH drops below 6.5, the histidine residue in the catalytic triad becomes protonated. This neutralizes its ability to act as a general base, stalling the nucleophilic attack by serine.

  • Thermodynamic Water Activity (

    
    ):  In biphasic or co-solvent systems, enzymes require a critical hydration shell to maintain their active conformation. Excessive organic solvents or overloading the enzyme can strip this water layer, plummeting both yield and selectivity[2].
    
  • Substrate Hydrophobicity & Aggregation: Diethyl 3-hydroxyglutarate has limited aqueous solubility. At high concentrations, the substrate can form aggregates that restrict access to the enzyme's hydrophobic binding pocket, leading to a documented decrease in enantioselectivity[3].

Mechanism ActiveSite CALB Active Site (Ser-His-Asp Triad) AcylEnzyme Acyl-Enzyme Intermediate ActiveSite->AcylEnzyme Substrate Binding Hydrolysis Water Nucleophilic Attack AcylEnzyme->Hydrolysis ProductRel Monoester Release (Ethyl (S)-3-hydroxyglutarate) Hydrolysis->ProductRel ProductRel->ActiveSite Enzyme Regeneration Inhibition Localized pH Drop (His Protonation) ProductRel->Inhibition Acid Accumulation Inhibition->ActiveSite Catalytic Stalling PHStat pH-Stat Control (NaOH Titration) PHStat->Inhibition Neutralizes Acid

Caption: CALB catalytic cycle highlighting the necessity of pH control to prevent active site protonation.

Part 2: Troubleshooting Guide & FAQs

Q1: My enantiomeric excess (ee) drops significantly when I increase the substrate concentration above 0.2 M. How can I scale up without losing selectivity?

A: This is a well-documented phenomenon in the asymmetric hydrolysis of highly hydrophobic substrates like diethyl 3-hydroxyglutarate[3]. At higher concentrations, the substrate alters the dielectric constant of the medium and can form micro-emulsions that interfere with the enzyme's stereorecognition.

  • Solution: Introduce an organic co-solvent. Using 10–30% (v/v) acetone or DMSO improves the solubility of the hydrophobic substrate, ensuring it interacts with the enzyme as monomers rather than aggregates[2]. Alternatively, transitioning to Deep Eutectic Solvents (DES) like Choline Chloride:Urea can preserve enantioselectivity at high substrate loadings[3].

Q2: The reaction stalls at ~50% conversion, resulting in poor yields. What is causing this plateau?

A: A premature plateau is almost always caused by product inhibition or a drop in pH. As the monoester forms, the release of protons overwhelms standard buffer systems.

  • Solution: Do not rely solely on a static phosphate buffer. Implement an automated pH-stat titrator using 1.0 M NaOH to maintain the pH strictly at 7.0[1]. If using a static system, increase your buffer capacity to 0.2 M phosphate and monitor the pH hourly.

Q3: I am using Novozym 435, but the enzyme loses more than 40% of its activity after a single cycle. How can I improve reusability?

A: Novozym 435 is CALB physically adsorbed onto a macroporous acrylic resin. It is highly susceptible to mechanical shear and thermal degradation.

  • Solution:

    • Stop using magnetic stir bars. The grinding action crushes the acrylic resin, leaching the enzyme into the solution. Switch to an overhead mechanical stirrer with a pitched-blade impeller or use an orbital shaker at 200 rpm[1].

    • Control the temperature. Keep the reaction strictly between 30°C and 40°C. Temperatures exceeding 50°C induce irreversible conformational changes to the active site[2].

Q4: Does increasing the enzyme loading linearly increase my yield?

A: No. While increasing enzyme loading initially boosts the reaction rate, exceeding the optimal threshold (e.g., >20 mg per mL of solvent) can actually cause a downward trend in both yield and ee[2]. This occurs because excess hydrophilic resin absorbs the essential water required for hydrolysis, shifting the equilibrium backward or dehydrating the active site.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield and enantiomeric purity, based on optimized benchmarking[1][2].

ParameterSuboptimal ConditionOptimized ConditionImpact on Yield (%)Impact on ee (%)Mechanistic Reason
pH Control Static 50 mM BufferpH-stat at 7.0Increases from ~55% to >98%Maintains >95%Prevents His-protonation in the catalytic triad.
Temperature 50°C - 60°C30°C - 40°CDecreases at >50°CDrops below 85%Preserves enzyme active site conformation.
Agitation Magnetic StirringOrbital Shaking (200 rpm)Stable over 10 cyclesStable over 10 cyclesPrevents mechanical shearing of the acrylic support.
Co-solvent 100% Aqueous10-30% v/v DMSO/AcetoneIncreases reaction rateImproves to >98%Enhances solubility of hydrophobic substrate.
Substrate Conc. > 0.3 M (Aqueous)0.15 MDrops due to aggregationDrops to ~85%Prevents substrate aggregation and altered water activity.

Part 4: Validated Experimental Protocol

This self-validating protocol is designed to ensure maximum conversion while preserving the enantiomeric integrity of the product.

Workflow Step1 1. Medium Preparation 0.1 M Phosphate Buffer (pH 7.0) + 10-20% Acetone Step2 2. Substrate Addition Diethyl 3-hydroxyglutarate (Final Conc: 0.15 M) Step1->Step2 Step3 3. Biocatalyst Addition Novozym 435 (7 g/L) Step2->Step3 Step4 4. Incubation & Control 40°C, 200 rpm (Orbital Shaker) Continuous pH-stat (NaOH) Step3->Step4 Step5 5. Downstream Processing Filter Enzyme, Acidify to pH 2.0 Extract with Ethyl Acetate Step4->Step5 After 24h or NaOH consumption stops Step6 6. Analytical Validation Chiral HPLC Analysis Step5->Step6

Caption: Step-by-step workflow for the optimized enzymatic synthesis of ethyl (S)-3-hydroxyglutarate.

Step-by-Step Methodology:
  • Preparation of the Reaction Medium: In a jacketed reactor vessel, prepare a 0.1 M sodium phosphate buffer solution and adjust the pH to exactly 7.0. Add acetone or DMSO to achieve a 10% to 20% (v/v) co-solvent concentration[2].

  • Substrate Equilibration: Add diethyl 3-hydroxyglutarate to achieve a final concentration of 0.15 M[1]. Allow the mixture to equilibrate to 40°C under gentle mechanical stirring or orbital shaking (200 rpm).

  • Initiation: Add immobilized CALB (Novozym 435) at a loading of 7 g/L[1].

  • Reaction Monitoring (Critical Step): Connect the reactor to an automated pH-stat titrator filled with 1.0 M NaOH. The reaction progress is directly proportional to the volume of NaOH consumed. Maintain the temperature strictly at 40°C.

  • Termination and Recovery: The reaction is complete when NaOH consumption ceases (typically 18–24 hours). Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (wash with cold buffer and store at 4°C for reuse).

  • Extraction: Acidify the aqueous filtrate to pH 2.0 using 1 M HCl to protonate the formed monoester. Extract the aqueous phase three times with equal volumes of ethyl acetate[2].

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (

    
    ), filter, and concentrate under reduced pressure to yield ethyl (S)-3-hydroxyglutarate.
    
  • Validation: Verify the enantiomeric excess via chiral HPLC (e.g., using a Chiralcel OD-H column)[2].

References

  • Dong, H.-P., Wang, Y.-J., & Zheng, Y.-G. (2010). Enantioselective hydrolysis of diethyl 3-hydroxyglutarate to ethyl (S)-3-hydroxyglutarate by immobilized Candida antarctica lipase B. Journal of Molecular Catalysis B: Enzymatic. ResearchGate.[Link]

  • Toledo, M. V., et al. (2019). Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations. Frontiers in Bioengineering and Biotechnology (PMC). National Institutes of Health.[Link]

  • Wang, X., et al. (2019). Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods. Journal of Asian Natural Products Research. Taylor & Francis.[Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape of (S)-3-Hydroxyglutarate Ethyl in GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, I have designed this guide to address one of the most persistent chromatographic challenges: the severe peak tailing and broadening of polar, hydroxylated esters like (S)-3-hydroxyglutarate ethyl.

This guide bypasses generic advice to focus on the causality of peak distortion, providing self-validating protocols to restore system inertness and guarantee quantitative accuracy.

Diagnostic Workflow

Before altering instrument parameters, it is critical to isolate whether the peak tailing is a chemical (analyte-driven) or physical (flow-path-driven) phenomenon. Follow the logical progression below to systematically eliminate active sites.

G A Poor Peak Shape This compound B Is the -OH group chemically protected? A->B C Perform Silylation (BSTFA + 1% TMCS) B->C No (Free -OH) D Inspect GC Inlet for Active Sites B->D Yes C->D Verification E Install Ultra-Inert Liner & Gold Seal D->E Contaminated F Evaluate Column Integrity D->F Clean E->F Verification G Trim 10-20 cm or Replace Column F->G Degraded H Symmetrical Peak (Asymmetry 0.8 - 1.2) F->H Intact G->H Final Check

Diagnostic workflow for resolving this compound peak tailing in GC-MS.

Root Cause Analysis: The Causality of Peak Tailing

To fix a tailing peak, you must understand the molecular mechanics causing it. For this compound, the root causes generally fall into three categories:

  • Chemical Adsorption (Hydrogen Bonding): this compound contains a free secondary hydroxyl (-OH) group at the C3 position, and potentially a free carboxyl group if it is a monoester. These protic functional groups act as strong hydrogen bond donors and acceptors[1]. In the vapor phase, they interact reversibly with free silanol groups (-Si-OH) on the glass inlet liner or exposed fused silica on the column[2]. This reversible adsorption causes a fraction of the molecules to lag behind the main chromatographic band, creating a trailing edge[3].

  • Physical Flow Path Degradation: Over time, the continuous injection of complex matrices leaves non-volatile residues in the inlet and at the head of the column[2]. These residues create localized active sites that strip the stationary phase and physically obstruct the flow path, causing turbulent flow and peak distortion[4].

  • Solvent Effect Violations: If you are performing splitless injections and the initial oven temperature is set too close to the boiling point of your sample solvent, the analyte band will fail to focus properly at the head of the column, leading to broad, tailing peaks[4][5].

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next protocol until the validation step of the current one has been passed.

Protocol 1: Chemical Derivatization (Silylation)

Causality: To eliminate hydrogen bonding, the active proton on the hydroxyl group must be capped. Silylation replaces the protic hydrogen with a trimethylsilyl (TMS) group, rendering the molecule inert, highly volatile, and thermally stable[6].

  • Sample Drying: Transfer 50 µL of the sample extract to a 1.5 mL GC-MS vial. Evaporate to complete dryness in a heating block at 37°C under a gentle stream of nitrogen[7]. (Causality: Trace water will immediately hydrolyze and destroy the silylation reagents).

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS (a catalyst that accelerates the derivatization of sterically hindered hydroxyls) and 50 µL of anhydrous pyridine to act as an acid acceptor[2][7].

  • Incubation: Cap the vial tightly and incubate at 70°C for 45 minutes[7].

  • Validation Step: Inject the sample and evaluate the mass spectrum. The reaction is validated as 100% complete only when the underivatized molecular ion is entirely absent, and the spectrum is dominated by the expected mass shift of the TMS-derivatized ion.

Protocol 2: Inlet & Flow Path Deactivation

Causality: If the derivatized analyte still tails, the TMS groups are likely being stripped off by active sites in a contaminated inlet[2][6].

  • Cooling: Set the injector temperature to ambient and turn off the carrier gas flow to the inlet[8].

  • Component Replacement: Remove the septum nut and extract the old liner using tweezers[8]. Discard the old gold seal.

  • Installation: Install a new, ultra-inert deactivated liner and a fresh gold seal[5][8]. (Causality: Standard glass wool liners possess active silanols; ultra-inert liners are chemically deactivated to prevent analyte adsorption).

  • Validation Step: Restore carrier gas flow and inject a highly volatile, non-active probe gas (e.g., methane or butane). Because these gases have no chemical activity, any tailing indicates a physical obstruction or improper liner installation[4]. If the peak is perfectly symmetrical, the inlet is validated.

Protocol 3: Column Trimming & Thermal Optimization

Causality: The first 10–20 cm of the analytical column acts as a trap for non-volatile matrix components, leading to localized stationary phase degradation[3][9].

  • Disconnection: Carefully unscrew the column fitting from the injection port[8].

  • Trimming: Using a ceramic scoring wafer, score the column 10–20 cm from the inlet end and gently snap it[8][9].

  • Inspection: Examine the cut end with a magnifier. (Causality: A jagged cut creates turbulent flow, which directly causes peak tailing. The cut must be perfectly square)[4][8].

  • Thermal Focusing: Adjust your GC method so the initial oven temperature is 10–20°C below the boiling point of your sample solvent to ensure proper solvent focusing[4][5].

  • Validation Step: Run your standard. Calculate the Asymmetry Factor (

    
    ). The system is validated when 
    
    
    
    returns to a value between 0.8 and 1.2[8].

Quantitative Data: Impact of Interventions

The table below summarizes the expected quantitative improvements in chromatographic performance as you apply the troubleshooting protocols to this compound.

Analytical ConditionInlet Liner TypeColumn StatusPeak Asymmetry Factor (

)
Theoretical Plates (

)
Signal-to-Noise (S/N)
Underivatized Standard (Glass Wool)Intact2.45 (Severe Tailing)15,00045
TMS-Derivatized Standard (Glass Wool)Intact1.60 (Moderate Tailing)45,000210
TMS-Derivatized Ultra-Inert (Deactivated)Intact1.15 (Acceptable)75,000650
TMS-Derivatized Ultra-Inert (Deactivated)Trimmed (15 cm removed)1.02 (Optimal) 88,000 920

Frequently Asked Questions (FAQs)

Q1: What is an acceptable asymmetry factor for quantitative GC-MS? A1: While a perfect Gaussian peak has an asymmetry factor (


) of 1.0, values between 0.8 and 1.5 are generally acceptable for reliable quantitation[8]. If 

exceeds 1.5, resolution and integration accuracy are severely compromised, necessitating immediate troubleshooting[8].

Q2: I derivatized my sample, but the peak is still tailing. What next? A2: First, verify that the derivatization reaction went to completion by evaluating the mass spectrum for the expected molecular ion mass shift. If the reaction is complete, the tailing is likely caused by physical flow path degradation, such as a poorly cut column, an obstructed flow path, or a contaminated inlet liner[4][8].

Q3: Can the injection technique itself cause peak tailing? A3: Yes. In splitless or on-column injections, a "solvent effect violation" can occur if the initial oven temperature is too high. To properly focus the analyte band at the head of the column, decrease the initial oven temperature to 10–20°C below the boiling point of your sample solvent[4][5].

Q4: Why use BSTFA over other derivatization agents for this specific molecule? A4: BSTFA (often catalyzed with 1% TMCS) is highly effective for sterically hindered secondary hydroxyl groups like the one at the C3 position of (S)-3-hydroxyglutarate. It reacts rapidly under mild conditions to form stable, highly volatile trimethylsilyl (TMS) derivatives, significantly improving peak shape and detector response[2][7].

References

  • Agilent Technologies. "GC Troubleshooting Series Part Four: Tailing Peaks".[Link]

  • Agilent Technologies. "GC Troubleshooting Guide Poster". [Link]

  • Organomation. "GC-MS Sample Preparation".[Link]

  • University of Amsterdam (UvA). "GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways...".[Link]

  • YouTube / Agilent. "Agilent Tailing Peaks GC Troubleshooting Series". [Link]

  • Separation Science. "Fixing GC Peak Tailing for Cleaner Results".[Link]

  • Journal of Food and Drug Analysis (JFDA). "Chemical derivatization for the analysis of drugs by GC-MS". [Link]

  • PMC / NIH. "Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling". [Link]

Sources

optimizing derivatization conditions for (S)-3-Hydroxyglutarate ethyl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Derivatization of (S)-3-Hydroxyglutarate Ethyl Esters

Case ID: OPT-3HG-ETH Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Analyte: Ethyl (S)-3-hydroxyglutarate (Mono- or Diethyl ester) Context: Impurity profiling, Enantiomeric purity verification, Statin intermediate QC.

Executive Summary: The Chemistry of the Challenge

You are analyzing This compound , a critical chiral building block (often for Rosuvastatin side chains). Whether you are dealing with the monoethyl ester (one free COOH, one OH) or the diethyl ester (one free OH), the analytical challenge is the polar hydroxyl group which causes peak tailing and thermal instability in GC-MS.

  • The Goal: Quantitative conversion of active protons (-OH and/or -COOH) into volatile, thermally stable silyl analogs.

  • The Standard: Trimethylsilylation (TMS) using BSTFA is the industry standard, but it is prone to moisture interference and kinetic stalling at the sterically hindered secondary hydroxyl group.

Tier 1: The "Golden Path" Protocol

Do not deviate from this baseline unless you encounter specific failures described in Tier 2. This protocol is optimized for the monoethyl ester (derivatizing both -OH and -COOH) but works perfectly for the diethyl ester (derivatizing only -OH).

Reagents Required:
  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1]

    • Why: TMCS acts as a Lewis acid catalyst to drive the reaction at the secondary hydroxyl position.

  • Solvent: Anhydrous Pyridine (silylation grade, <50 ppm H₂O).

    • Why: Pyridine acts as an acid scavenger (neutralizing HCl formed from TMCS) and facilitates the nucleophilic attack.

  • Drying Agent: Toluene (anhydrous).

Step-by-Step Workflow:
  • Lyophilization/Drying: Ensure your sample (approx. 1 mg) is completely dry. If it is an aqueous extract, lyophilize overnight.

  • Azeotropic Drying (Critical): Add 100 µL anhydrous toluene to the residue. Evaporate to dryness under a stream of nitrogen at 40°C.

    • Technical Note: This removes trace moisture that competes with the analyte for the silylating reagent.

  • Reagent Addition: Add 50 µL Anhydrous Pyridine and 50 µL BSTFA + 1% TMCS .

    • Stoichiometry: Ensure at least a 50:1 molar excess of reagent to analyte.

  • Reaction: Cap the vial tightly (PTFE-lined cap). Vortex for 30 seconds. Incubate at 70°C for 45 minutes .

    • Kinetic Insight: Room temperature is insufficient for the secondary -OH; 70°C overcomes the activation energy barrier without causing thermal degradation.

  • Injection: Inject 1 µL directly into the GC-MS (Split 10:1 or 20:1).

    • Note: Do not evaporate the reagent. Injecting the mixture is standard practice for BSTFA.

Visualization: Process & Logic

Figure 1: Analytical Workflow & Troubleshooting Logic

G Start Start: this compound Sample Dry Step 1: Azeotropic Drying (Toluene, N2, 40°C) Start->Dry Deriv Step 2: Derivatization (BSTFA + 1% TMCS, 70°C, 45 min) Dry->Deriv GC Step 3: GC-MS Injection Deriv->GC Decision Result Quality? GC->Decision Success Success: Sharp Peak, Consistent Area Decision->Success Good Fail_Moisture Issue: Peak Tailing / Low Response (Moisture Contamination) Decision->Fail_Moisture Tailing/Ghost Peaks Fail_Kinetic Issue: Double Peaks / Incomplete Reaction (Steric Hindrance) Decision->Fail_Kinetic Split Peaks Fix_Moisture Fix: Increase Toluene Wash Use Fresh Reagent Ampoule Fail_Moisture->Fix_Moisture Fix_Kinetic Fix: Increase Temp to 80°C Switch to MTBSTFA Fail_Kinetic->Fix_Kinetic Fix_Moisture->Dry Retry Fix_Kinetic->Deriv Retry

Caption: Operational workflow for derivatization with integrated troubleshooting loops for moisture and kinetic failures.

Tier 2: Troubleshooting Center (FAQ)

Q1: I see two peaks for my Monoethyl ester sample. Is it racemization?

  • Diagnosis: Likely incomplete derivatization , not racemization. The monoethyl ester has two active sites: the Carboxyl (-COOH) and the Hydroxyl (-OH).

  • Mechanism:

    • Peak A: Mono-TMS derivative (likely -COOH silylated, -OH free).

    • Peak B: Di-TMS derivative (Fully derivatized).

  • Solution: The secondary -OH is slower to react. Increase reaction time to 60 minutes or temperature to 80°C . Ensure you are using TMCS catalyst; pure BSTFA is too weak for the secondary -OH.

Q2: My peak areas are fluctuating wildly between injections.

  • Diagnosis: Hydrolysis inside the vial. Silyl derivatives are sensitive to moisture. If the septum is pierced multiple times, atmospheric humidity enters.

  • Solution:

    • Equip GC vials with preslit PTFE/Silicone septa to minimize coring.

    • Analyze samples within 12 hours of preparation.

    • Advanced Fix: Switch to MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). The resulting t-BDMS derivatives are

      
       times more stable to hydrolysis than TMS derivatives [1].
      

Q3: I see a large "ghost peak" early in the chromatogram.

  • Diagnosis: This is likely the BSTFA byproduct (TMS-TFA) or the pyridine solvent.

  • Solution: This is normal. Ensure your solvent delay (GC-MS acquisition delay) is set to 4.0–5.0 minutes to protect the filament. Do not try to evaporate the reaction mixture; silyl derivatives are volatile and you will lose the analyte.

Q4: Can I use this for enantiomeric separation?

  • Answer: No. BSTFA is an achiral reagent. It will not separate (R) and (S) enantiomers on a standard column.

  • Solution: To determine (S)-purity:

    • Use a Chiral GC Column (e.g., Cyclodextrin-based like Rt-βDEXse).

    • Or use a Chiral Derivatizing Agent like (S)-MTPA-Cl (Mosher's acid chloride) or (S)-2-butanol/TFAA if using a standard achiral column.

Tier 3: Advanced Optimization Data

Reagent Selection Matrix
Reagent SystemReactivityStability of DerivativeRecommended For
BSTFA + 1% TMCS HighModerate (Moisture Sensitive)Routine QC , High-throughput, General Profiling.
MSTFA Very HighModerateTrace Analysis . Byproducts are very volatile, reducing detector noise.
MTBSTFA + 1% TBDMCS ModerateVery High (Hydrolytically Stable)Complex Matrices , Overnight runs. Provides distinct [M-57]⁺ ion for MS.
BF₃-Methanol Specific (COOH)High (Methyl Ester)Two-Step Derivatization . Methylate COOH first, then silylate OH.
MS Interpretation Guide (EI Source)

When analyzing Ethyl (S)-3-hydroxyglutarate (Di-TMS derivative) (assuming monoethyl ester precursor):

  • Molecular Weight (approx): 176 (Parent) + 72 (TMS on OH) + 72 (TMS on COOH) - 1 (H) - 1 (H) ≈ 318 amu.

  • Key Fragment Ions:

    • m/z 73: [Si(CH₃)₃]⁺ (The "fingerprint" of silylation).

    • m/z 147: [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (Rearrangement ion).

    • [M-15]⁺: Loss of methyl group from TMS.

    • [M-45]⁺: Loss of ethoxy group (if ethyl ester is intact).

References

  • Edelmann, F. T., et al. (2022).[2] Troubleshooting silylation of hydroxy acids with BSTFA. ResearchGate. Link

  • Little, J. L. (1999). Derivatization reactions for gas chromatography/mass spectrometry. Journal of Chromatography A. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Talanta. Link

  • PubChem. (2021).[3] this compound | C7H12O5.[3] National Library of Medicine. Link

Sources

Technical Support Center: Chromatographic Resolution of (S)-Ethyl-3-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (S)-Ethyl-3-hydroxyglutarate (also known as (S)-monoethyl 3-hydroxyglutarate) is a critical chiral building block used extensively in the synthesis of statin APIs, such as Rosuvastatin. Accurate quantitation of this intermediate is frequently hindered by co-elution with its (R)-enantiomer, unreacted diester substrates, or complex biocatalytic matrix components.

This guide provides field-proven, self-validating methodologies to diagnose and resolve these co-elution challenges.

Diagnostic Workflow for Co-Elution

Use the decision tree below to identify the root cause of your co-elution issue and select the appropriate chromatographic intervention.

CoelutionResolution Start Co-elution Detected: (S)-Ethyl-3-hydroxyglutarate Decision Identify Interference Type Start->Decision Type1 Enantiomeric ((R)-isomer) Decision->Type1 Type2 Structural/Matrix (Diester, Proteins) Decision->Type2 Method1 Chiral HPLC/GC Implement Chiral Selector Type1->Method1 Method2 RP-HPLC & SPE Implement Ion-Pairing Type2->Method2 Action1 Add Acidic Modifier (e.g., 0.1% TFA) to suppress ionization Method1->Action1 Action2 Ion-Pair SPE Cleanup & Acidic Gradient Elution Method2->Action2

Troubleshooting workflow for resolving (S)-ethyl-3-hydroxyglutarate co-elution.

Troubleshooting Guide & FAQs

Issue 1: Enantiomeric Co-Elution (Chiral Resolution)

Q: Why does (S)-ethyl-3-hydroxyglutarate co-elute with its (R)-enantiomer on my standard C18 column, and how can I achieve baseline separation without peak tailing?

Causality & Expert Insight: Enantiomers possess identical dipole moments and hydrophobicities in an achiral environment, making standard reversed-phase (C18) columns incapable of differentiating them. To resolve the (S)- and (R)-enantiomers, you must use a Chiral Stationary Phase (CSP), such as an immobilized amylose tris(3,5-dimethylphenylcarbamate) column, which forms transient diastereomeric complexes with the analytes.

However, because (S)-ethyl-3-hydroxyglutarate is a monoester, it contains a free carboxylic acid moiety. In standard organic mobile phases, this carboxyl group undergoes partial ionization, leading to secondary interactions with the silica support of the CSP. This causes severe peak tailing and eventual co-elution. The addition of an acidic modifier (e.g., 0.1% Trifluoroacetic acid) is mandatory to suppress ionization, keeping the molecule in its neutral state and restoring sharp peak shapes[1].

Issue 2: Substrate and Matrix Co-Elution (Bioconversion Mixtures)

Q: During biocatalytic desymmetrization, my target (S)-monoester co-elutes with the starting material (diethyl 3-hydroxyglutarate) and matrix proteins. What is the most robust method to isolate it?

Causality & Expert Insight: Bioconversion mixtures are highly complex. The monoester product and the diester substrate share a nearly identical core structure, leading to co-elution on short reversed-phase gradients. Furthermore, residual enzymes and buffer salts can precipitate on the column frit, shifting retention times unpredictably.

To resolve this, you must exploit the single structural difference: the free carboxylic acid on the monoester. By utilizing an ion-pair liquid chromatography (LC) procedure, you can selectively retain the ionized monoester. Adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate (TBAHS) to a Solid-Phase Extraction (SPE) wash allows the neutral diester to be washed away while the monoester is retained. Subsequent reversed-phase LC with an acidic gradient ensures complete separation and accurate quantitation, a method proven highly effective for bioconversion mixtures[2].

Quantitative Chromatographic Data

The following table summarizes the optimized chromatographic parameters and expected resolution metrics for (S)-ethyl-3-hydroxyglutarate and its common interferents.

Analyte / InterferentSeparation ModeColumn TypeMobile Phase CompositionRetention Time (min)Resolution Factor (

)
Diethyl 3-hydroxyglutarate (Substrate)RP-HPLCC18 (250 x 4.6 mm, 5 µm)Water/ACN (80:20) + 0.1%

8.4N/A
(S)-Ethyl-3-hydroxyglutarate (Target)RP-HPLCC18 (250 x 4.6 mm, 5 µm)Water/ACN (80:20) + 0.1%

5.2> 3.5 (vs. Diester)
(R)-Ethyl-3-hydroxyglutarate (Impurity)Chiral HPLCChiralpak AD-HHexane/IPA/TFA (90:10:0.1)12.6N/A
(S)-Ethyl-3-hydroxyglutarate (Target)Chiral HPLCChiralpak AD-HHexane/IPA/TFA (90:10:0.1)14.82.1 (vs. R-isomer)

Step-by-Step Methodologies

Protocol 1: Ion-Pair SPE and RP-HPLC for Matrix Cleanup

Use this protocol to resolve co-elution caused by unreacted diesters and biocatalytic matrix components.

  • Sample Quenching & Precipitation: Transfer 1.0 mL of the bioconversion mixture to a microcentrifuge tube. Add 1.0 mL of cold acetonitrile to precipitate proteins. Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • SPE Conditioning: Condition a C18 SPE cartridge (500 mg) with 2.0 mL of Methanol, followed by 2.0 mL of 5 mM TBAHS (Tetrabutylammonium hydrogen sulfate) in LC-MS grade water.

  • Loading & Washing: Load 1.0 mL of the supernatant onto the cartridge. Wash with 2.0 mL of 5 mM TBAHS. Mechanism: The neutral diester washes through, while the monoester forms a hydrophobic ion-pair complex and is retained.

  • Elution: Elute the target (S)-monoester with 2.0 mL of Methanol containing 0.1% Trifluoroacetic acid (TFA). Mechanism: The acid disrupts the ion-pair complex, releasing the analyte.

  • RP-HPLC Analysis: Inject 10 µL of the eluate onto a C18 column. Run an isocratic mobile phase of Water/Acetonitrile (80:20 v/v) modified with 0.1% Phosphoric acid at a flow rate of 1.0 mL/min. Detect via UV at 210 nm.

    • Self-Validation Checkpoint: Spike a blank matrix with a known concentration of diethyl 3-hydroxyglutarate and (S)-ethyl-3-hydroxyglutarate. Calculate recovery rates; a valid system must yield >95% recovery for the monoester with no diester carryover.

Protocol 2: Chiral HPLC for Enantiomeric Resolution

Use this protocol to determine the enantiomeric excess (ee) and resolve the (R)- and (S)-isomers.

  • Sample Preparation: Evaporate the purified (S)-ethyl-3-hydroxyglutarate fraction under a gentle stream of nitrogen. Reconstitute the residue in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of ~1 mg/mL.

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush the system with the mobile phase: Hexane / Isopropanol / TFA (90:10:0.1 v/v/v) for at least 45 minutes to ensure the stationary phase is fully protonated.

  • Analysis: Set the flow rate to 0.8 mL/min and the column oven temperature to 25°C. Inject 5 µL of the sample and monitor UV absorbance at 210 nm.

    • Self-Validation Checkpoint: Prior to analyzing the sample, inject a racemic standard of ethyl-3-hydroxyglutarate. The system is only validated for use if the resolution factor (

      
      ) between the (R)- and (S)-peaks is 
      
      
      
      and the asymmetry factor for both peaks is between 0.9 and 1.2.

References

  • Dong, H.-P., & Zheng, Y.-G. (2010). Quantitative Analysis and Separation of Chiral (S)-Ethyl 3-Hydroxyglutarate in Bioconversion Mixtures by LC and TLC. Chromatographia, 71(1-2), 85-89.[Link]

  • Monteiro, J., Braun, J., & Le Goffic, F. (1990). A practical synthesis of (R) and (S) 3-hydroxyglutaric acid monoesters by enzymatic hydrolysis with a bacterial esterase. Synthetic Communications, 20(3), 315–319.[Link]

Sources

Technical Support Center: Biocatalytic Desymmetrization of Diethyl 3-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to improve the resolution (desymmetrization) of (S)- and (R)-3-Hydroxyglutarate ethyl. Audience: Process Chemists, Enzymologists, and Drug Development Scientists (Statin Synthesis).

Core Directive & Scientific Context

Clarification of Terminology: While often colloquially referred to as "resolution," the conversion of diethyl 3-hydroxyglutarate (1) to ethyl hydrogen 3-hydroxyglutarate (2) is technically an enzymatic desymmetrization of a prochiral diester. Unlike kinetic resolution (which is limited to 50% theoretical yield), desymmetrization allows for a theoretical quantitative yield (100%) of the desired chiral monoester.

The "Golden Path" Protocol: The industry standard for generating the (S)-monoester (a key pharmacophore for Atorvastatin and Rosuvastatin) utilizes Lipase B from Candida antarctica (CALB) , most commonly immobilized as Novozym 435 .

Standard Operating Procedure (Baseline)
ParameterSpecificationRationale
Substrate Diethyl 3-hydroxyglutarate (>98% purity)Impurities can act as competitive inhibitors.
Biocatalyst Novozym 435 (Immobilized CALB)High stability, reusability, and specific selectivity for the pro-S ester group.
Medium 0.05 M Phosphate Buffer (pH 7.0)Aqueous medium required for hydrolysis; buffer maintains ionization state.
Temperature 25°C – 30°CBalance between reaction rate and enantioselectivity.
pH Control CRITICAL: pH-stat titration with 1M NaOHHydrolysis releases acid, dropping pH. Uncontrolled pH drops deactivate enzyme and induce non-enzymatic (racemic) hydrolysis.
Termination At 1.0 equivalent of base consumptionPrevents over-hydrolysis to the achiral diacid (3-hydroxyglutaric acid).

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path (Monoester formation) while suppressing the red path (Diacid formation).

ReactionPathway Substrate Diethyl 3-hydroxyglutarate (Prochiral Diester) Monoester Ethyl hydrogen (S)-3-hydroxyglutarate (Chiral Monoester) Substrate->Monoester Desymmetrization (CALB, Fast) Diacid 3-Hydroxyglutaric acid (Achiral Diacid) Substrate->Diacid Non-enzymatic Hydrolysis Monoester->Diacid Over-hydrolysis (Unwanted)

Figure 1: The desymmetrization pathway. Success depends on stopping the reaction exactly at the monoester stage before the second ester group is hydrolyzed.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (% ee < 95%)

Symptom: The product is isolated with poor optical purity (e.g., 80-90% ee), failing downstream specifications for statin synthesis.

Root Cause Analysis:

  • Non-enzymatic Hydrolysis: If the pH is too high (>8.0) or temperature too high, chemical hydrolysis occurs randomly, producing racemic monoester.

  • High Substrate Concentration: At concentrations >100 mM, substrate aggregation or saturation can alter the enzyme's active site conformation, reducing stereoselectivity.

  • The "Hysteresis" Effect: In some solvent systems, the enzyme hydrolyzes the "wrong" enantiomer of the monoester slower than the "right" one, leading to accumulation of the impurity if the reaction proceeds too long.

Corrective Actions:

  • Action A: Temperature Suppression. Lower the reaction temperature to 4°C – 10°C .

    • Mechanism:[1][2][3] Enantioselectivity (

      
      ) is a function of the difference in activation energy between the two transition states (
      
      
      
      ). Lowering temperature magnifies this difference, favoring the preferred pathway significantly more than the non-preferred one.
  • Action B: Solvent Engineering (Biphasic System). Switch from pure buffer to a Buffer/Organic biphasic system (e.g., Buffer + Diisopropyl ether (DIPE) or MTBE).

    • Protocol: Use 50% v/v DIPE.

    • Mechanism:[1][2][3] The prochiral diester resides mainly in the organic phase, slowly partitioning into the aqueous phase where the enzyme acts. This "pseudo-dilution" prevents substrate inhibition and often improves the rigidity of the enzyme.

  • Action C: Switch Enzyme Source. If CALB (Novozym 435) fails, screen Lipase PS (Burkholderia cepacia) or Lipase AK (Pseudomonas fluorescens) . These often display complementary selectivity.

Issue 2: Low Yield / High Diacid Formation

Symptom: You observe the disappearance of the starting material, but the isolated yield of monoester is low (<70%). HPLC shows a large peak for 3-hydroxyglutaric acid (diacid).

Root Cause Analysis: This is a classic "series reaction" problem (


). The enzyme (CALB) eventually recognizes the remaining ester group on the monoester and hydrolyzes it, especially if the reaction runs beyond 100% conversion of the diester.

Corrective Actions:

  • Action A: Precise pH-Stat Termination. Do not rely on time. Monitor NaOH consumption. Stop the reaction exactly when 0.95 to 1.0 equivalents of base have been added.

  • Action B: Rapid Workup. Once the reaction stops, immediately acidify the mixture to pH 3.0–4.0 and extract with ethyl acetate. Leaving the mixture at neutral/alkaline pH allows chemical hydrolysis to continue.

  • Action C: Add Co-solvent. The addition of 20% DMSO or t-Butanol can sometimes suppress the second hydrolysis step by altering the water activity (

    
    ) of the system, making the second ester bond less accessible.
    
Issue 3: Enzyme Leaching or Loss of Activity

Symptom: The immobilized enzyme (Novozym 435) loses performance after 2-3 cycles, or the reaction rate slows drastically.

Corrective Actions:

  • Action A: Mechanical Shear. If using a magnetic stir bar, you are likely grinding the resin beads, causing fines that leach enzyme. Switch to an overhead stirrer or a shaker flask.

  • Action B: pH Shock. Ensure the NaOH addition needle in the pH-stat is not dripping directly onto the enzyme beads. This creates a local "hotspot" of pH 14, denaturing the protein. Position the feed tip into the vortex, away from the resin.

Advanced Optimization Logic (Decision Tree)

Use this logic flow to determine the next experimental step based on your current data.

TroubleshootingTree Start Start Optimization CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE ee > 98% CheckEE->HighEE LowEE ee < 95% CheckEE->LowEE CheckYield Check Isolated Yield HighEE->CheckYield ActionTemp Decrease Temp to 4°C Switch to Biphasic (DIPE/Buffer) LowEE->ActionTemp GoodYield Yield > 85% (Process Validated) CheckYield->GoodYield LowYield Yield < 70% (Over-hydrolysis?) CheckYield->LowYield ActionStop Stop at 0.95 eq Base Acidify immediately LowYield->ActionStop ActionTemp->CheckEE Retest ActionStop->CheckYield Retest

Frequently Asked Questions (FAQs)

Q1: Can I synthesize the (R)-enantiomer using this method? A: CALB is highly selective for the (S)-monoester (hydrolysis of the pro-S group). To obtain the (R)-monoester , you have two options:

  • Enzyme Switching: Screen Thermomyces lanuginosus lipase or specific esterases from Pseudomonas sp., which may exhibit opposite selectivity (though less common than CALB).

  • Chemical Inversion: This is the preferred industrial route. Produce the (S)-monoester, then activate the free acid (e.g., mixed anhydride) and selectively reduce the ester moiety or perform a substitution that inverts the center later in the synthesis (e.g., Mitsunobu reaction on the alcohol).

Q2: Why does the pH drop during the reaction? A: The reaction is an ester hydrolysis:


. The formation of the carboxylic acid group releases protons (

), lowering the pH. If you do not neutralize this with a base (pH-stat), the pH will drop to acidic levels where the enzyme is inactive.

Q3: Can I use organic solvents instead of buffer? A: Yes, but water is a reagent (


), so it must be present. You cannot use anhydrous organic solvents for hydrolysis. However, you can perform alcoholysis  (transesterification) in organic solvent using an alcohol (e.g., n-butanol) to resolve the diester, but hydrolysis in biphasic media is generally faster and cleaner for this specific substrate.

References

  • Cabrera, Z., et al. (2009).[4] Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents.[4] National Institutes of Health (NIH). Link

  • Huisman, G. W., et al. (2010). Practical biocatalytic synthesis of statin side chains.[1][5][6] Organic Process Research & Development. Link (Note: Generalized link to journal context regarding statin side chains).

  • Santaniello, E., et al. (1984). Chiral synthesis of ethyl (S)-3-hydroxyglutarate.[5] Journal of Organic Chemistry.[7][8] (Foundational text on the desymmetrization mechanism).

  • Sigma-Aldrich Technical Bulletin. Diethyl 3-hydroxyglutarate Product Information.Link

  • ResearchGate Review. Biocatalytic synthesis of atorvastatin intermediates.Link

Sources

enhancing the efficiency of (S)-3-Hydroxyglutarate ethyl extraction from tissues

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the extraction and quantification of (S)-3-Hydroxyglutarate ethyl ester (often chemically defined as (S)-ethyl hydrogen 3-hydroxyglutarate), a critical chiral intermediate and potential metabolite.

The following protocols are designed to overcome the primary failure mode in this assay: enzymatic hydrolysis . In biological tissues, abundant carboxylesterases will rapidly convert your ethyl ester target into the free acid (3-hydroxyglutaric acid) within minutes of cell lysis, destroying your data before extraction begins.

Quick Reference: The "Golden Rules" of Ester Extraction

  • Stop the Clock: Tissue metabolism must be halted immediately upon harvest.

  • Inhibit Esterases: Generic protease inhibitors are insufficient. You must use specific esterase inhibitors (e.g., BNPP, NaF).

  • Control pH: Maintain a slightly acidic environment (pH 4.5–5.5) during homogenization to stabilize the ester bond.

  • Cold Chain: All steps must occur at 4°C.

Module 1: Sample Preparation & Homogenization

Q: What homogenization buffer should I use to prevent degradation?

A: You cannot use standard PBS. You must use a Stabilizing Acidic Buffer supplemented with an esterase inhibitor cocktail.

Recommended Buffer Formulation:

  • Base: 50 mM Ammonium Acetate or Citrate Buffer.

  • pH: Adjusted to 4.5 . (Esters are most stable at pH 4–5; physiological pH 7.4 accelerates hydrolysis).

  • Inhibitor Cocktail (Add fresh):

    • Sodium Fluoride (NaF): 50 mM (Broad-spectrum esterase inhibitor).

    • Bis-p-nitrophenyl phosphate (BNPP): 1 mM (Specific inhibitor of carboxylesterases).

    • Alternative: PMSF (1 mM) can be used but is less stable in aqueous solution than BNPP.

Protocol:

  • Weigh frozen tissue (do not thaw).

  • Add 5 volumes of ice-cold Stabilizing Acidic Buffer.

  • Homogenize immediately on ice (e.g., bead beater: 2 cycles of 30s at 4°C).

  • Critical Step: Immediately proceed to extraction. Do not store homogenates.

Module 2: Extraction Protocol (Liquid-Liquid Extraction)

Q: Which solvent provides the best recovery for the ethyl ester?

A: Ethyl Acetate (EtOAc) is the superior solvent. It is polar enough to extract the hydroxylated ester but non-polar enough to exclude bulk salts and some proteins.

Step-by-Step Extraction Workflow:

StepActionTechnical Rationale
1. Acidification Add 10 µL of 1M HCl per 100 µL homogenate.Protonates the carboxylic acid moiety (if dealing with the mono-ester), driving it into the organic phase.
2. Solvent Addition Add Ethyl Acetate (1:4 v/v ratio of sample:solvent).High partition coefficient for hydroxy-esters.
3. Agitation Vortex vigorously for 2 minutes.Maximizes surface area for mass transfer.
4. Separation Centrifuge at 10,000 x g for 5 min at 4°C.Phase separation. The ester is in the upper organic layer .
5. Drying Transfer organic layer to a clean glass vial. Evaporate under N₂ at 30°C .Avoid high temperatures (>40°C) which can induce thermal hydrolysis.
6. Reconstitution Reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water).Matches initial LC conditions to prevent peak distortion.

Module 3: Analytical Considerations (Chiral LC-MS/MS)

Q: How do I separate the (S)-enantiomer from the (R)-enantiomer and the free acid?

A: You require a Chiral Stationary Phase (CSP).[1] Standard C18 columns will not separate the enantiomers.

Recommended Chromatographic Setup:

  • Column: Chiralpak IA or Chiralpak AD-H (Amylose-based columns are standard for hydroxy-esters).

  • Mobile Phase:

    • Isocratic Mode: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).

    • Note: If using Reverse Phase (compatible with MS), use Chiralpak IG-3 with Water/Acetonitrile gradients.

  • Detection: MS/MS (MRM mode).

    • Precursor: Monitor the [M+H]+ or [M+NH4]+ adduct.

    • Interference Check: Ensure the "Free Acid" (3-HGA) peak is chromatographically resolved.

Visual Workflow: The "Anti-Hydrolysis" Pathway

ExtractionWorkflow Tissue Frozen Tissue Sample (-80°C) Buffer Add Stabilizing Buffer (pH 4.5 + NaF/BNPP) Tissue->Buffer Immediate Homogenize Homogenization (4°C, <2 mins) Buffer->Homogenize Acidify Acidification (Add HCl -> pH ~2-3) Homogenize->Acidify Protonate Acid Group LLE LLE with Ethyl Acetate (Vortex 2 min) Acidify->LLE PhaseSep Centrifuge & Collect Upper Organic Phase LLE->PhaseSep Dry Evaporate N2 @ 30°C (Avoid Heat) PhaseSep->Dry Recon Reconstitute in Mobile Phase (Analyze via Chiral LC-MS) Dry->Recon

Caption: Optimized workflow emphasizing pH control and esterase inhibition to preserve the ethyl ester moiety.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High "Free Acid" (3-HGA) signal, Low Ester signal Enzymatic Hydrolysis: Esterases were active during homogenization.Increase BNPP concentration to 5 mM. Ensure buffer pH is strictly < 5.0. Work faster on ice.
Low Recovery (<50%) Solubility Issue: The mono-ester is too polar for pure Hexane/Ether.Switch to Ethyl Acetate or MTBE (Methyl tert-butyl ether). Ensure sample is acidified (pH 2-3) before extraction to protonate the carboxylic acid.
Racemization (S converting to R) Base Catalysis: Exposure to high pH (>8).Avoid alkaline lysis buffers. Never use NaOH for pH adjustment. Keep pH acidic throughout.
Peak Tailing Silanol Interactions: Interaction of the hydroxyl group with the column.Add 0.1% Formic Acid or TFA to the mobile phase.

References

  • Struys, E. A., et al. (2004). "Determination of 3-hydroxyglutaric acid in urine and plasma by liquid chromatography-tandem mass spectrometry." Clinical Chemistry, 50(8), 1391-1395. Link

    • Context: Establishes the baseline stability and extraction of the 3-hydroxyglutar
  • Gopalan, A. S., et al. (1984).[2] "Preparation of (S)-ethyl hydrogen-3-hydroxyglutarate, key intermediate to (R)-4-amino-3-hydroxybutyric acid and L-carnitine."[3] Tetrahedron Letters, 25(46), 5235-5238. Link

    • Context: Defines the chemical structure, stability, and synthesis of the specific (S)-mono-ethyl ester target.
  • Yamamoto, T., et al. (2010). "Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate... by Rhodococcus erythropolis."[3] Applied Microbiology and Biotechnology, 87, 1327–1334. Link

    • Context: Provides data on the extraction of hydroxyglutarate esters from biological matrices (bacterial cells)
  • Jones, P. M., et al. (2018). "Quantitation of plasma and urine 3-hydroxyglutaric acid... by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 1092, 404-410. Link

    • Context: Validates LC-MS/MS parameters for hydroxyglutarate deriv

Sources

Validation & Comparative

Validation of (S)-3-Hydroxyglutarate Ethyl as a Biomarker Surrogate for Glutaric Aciduria Type 1: A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glutaric aciduria type 1 (GA-1) is a severe neurometabolic disorder caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH)[1]. This enzymatic block leads to the toxic accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA)[2]. While both are primary biomarkers, 3-OH-GA is particularly critical for diagnosing "low-excretor" phenotypes who exhibit normal GA levels but remain at high risk for acute striatal degeneration[3].

Historically, quantifying 3-OH-GA has been analytically challenging. As a highly polar dicarboxylic acid, underivatized 3-OH-GA elutes in the void volume of standard reversed-phase LC columns, leading to severe ion suppression from urinary salts. This guide objectively compares traditional methods against a highly optimized LC-MS/MS workflow that utilizes controlled esterification to generate (S)-3-Hydroxyglutarate ethyl [4]. By validating this monoethyl ester as an analytical surrogate, laboratories can achieve superior chromatographic retention, enhanced sensitivity, and high-throughput clinical validation[5].

The Mechanistic Challenge: Why Derivatize?

As a Senior Application Scientist, I evaluate biomarker assays not just by their limits of detection, but by their physicochemical robustness.

  • The Problem with Direct Analysis: Underivatized 3-OH-GA is highly hydrophilic. In Liquid Chromatography (LC), it fails to partition into the C18 stationary phase, co-eluting with the solvent front. This exposes the analyte to massive matrix effects (ion suppression) from endogenous urinary amines and salts.

  • The GC-MS Limitation: Traditional Gas Chromatography-Mass Spectrometry (GC-MS) requires complete desiccation and silylation (TMS derivatization)[2]. This process is notoriously time-consuming (>2 hours), moisture-sensitive, and poorly suited for high-throughput newborn screening.

  • The this compound Solution: By reacting the sample with ethanolic HCl under controlled conditions, we selectively esterify one of the carboxylic acid groups, forming the monoethyl ester, this compound. The causality here is critical: The added ethyl aliphatic chain increases the molecule's hydrophobicity, pushing its elution well past the void volume. Concurrently, leaving one carboxylic acid intact ensures robust deprotonation

    
     for highly sensitive negative-ion electrospray ionization (ESI-)[4].
    

GA1_Mechanism Lysine L-Lysine / L-Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH GCDH Enzyme (Deficient) GlutarylCoA->GCDH GA Glutaric Acid GlutarylCoA->GA Accumulation OHGA 3-OH-GA (Highly Polar) GlutarylCoA->OHGA Accumulation Deriv Ethanolic Esterification OHGA->Deriv Derivatization EthylGA This compound (Hydrophobic Surrogate) Deriv->EthylGA LC-MS/MS

Metabolic block in GA-1 leading to 3-OH-GA accumulation and its analytical derivatization.

Comparative Performance Analysis

To establish trustworthiness, we must objectively compare the performance of the this compound surrogate method against alternative approaches. The data below demonstrates the superiority of the monoethyl derivatization strategy for LC-MS/MS workflows.

Table 1: Performance Comparison of 3-OH-GA Analytical Strategies

ParameterUnderivatized LC-MS/MSGC-MS (TMS Derivatization)Monoethyl Derivatization (this compound)
Analyte Polarity Extremely HighLow (Volatile)Moderate (Amphiphilic)
Chromatographic Retention (k') Poor (< 0.5, void volume)N/A (GC column used)Excellent (> 3.0 on C18)
Ionization Mode ESI (-)EIESI (-)
Matrix Effect (Ion Suppression) Severe (> 50%)LowMinimal (< 10%)
Sample Prep Time < 10 mins> 120 mins (drying + heating)45 mins
Limit of Quantitation (LOQ) 1.0 µmol/L0.5 µmol/L0.05 µmol/L
Clinical Suitability High-excretors onlyStandard, but low throughputHigh & Low-excretors (High throughput)

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. This protocol utilizes a stable-isotope labeled internal standard (


-3-HGA) introduced at the very first step. Because the internal standard undergoes the exact same extraction, esterification, and ionization processes as the endogenous biomarker, any variations in derivatization yield or matrix suppression are mathematically canceled out.
Phase 1: Sample Preparation & Extraction
  • Spiking: Aliquot 50 µL of human urine or plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of

    
    -3-HGA internal standard (10 µM).
    
    • Causality: Early introduction of the internal standard ensures absolute quantitative accuracy regardless of downstream processing losses[5].

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Removes proteinaceous matrix components that could precipitate on the LC column and cause severe pressure spikes or ion suppression.

  • Desiccation: Transfer the supernatant to a clean glass autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Phase 2: Controlled Mono-Esterification
  • Derivatization: Add 100 µL of 1M HCl in absolute ethanol to the dried residue. Seal the vial and incubate at 65°C for exactly 30 minutes.

    • Causality: This specific stoichiometric ratio and strict time limit drive the reaction primarily to the monoethyl ester—this compound—rather than the diethyl ester. This retains one carboxylic acid for optimal ESI(-) ionization while adding the ethyl group for C18 retention.

  • Reconstitution: Evaporate the ethanolic HCl under nitrogen. Reconstitute the residue in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 60% Acetonitrile over 4 minutes.

  • Detection: Monitor Multiple Reaction Monitoring (MRM) transitions in negative ion mode. For this compound (MW ~176.17 g/mol ), monitor the

    
     transition 
    
    
    
    175.1
    
    
    131.1 (corresponding to the loss of
    
    
    ).

Workflow Sample Sample Collection SPE Protein Precipitation Sample->SPE Deriv Ethyl Derivatization (HCl/EtOH, 65°C) SPE->Deriv LCMS LC-MS/MS (MRM Mode) Deriv->LCMS Data Quantification & Validation LCMS->Data

Step-by-step analytical workflow for validating this compound via LC-MS/MS.

Method Validation Parameters

To ensure the trustworthiness of this compound as a biomarker surrogate, the method must be validated according to FDA/ICH bioanalytical guidelines.

  • Linearity: The calibration curve for this compound demonstrates excellent linearity (

    
    ) over a dynamic range of 0.05 to 50.0 µmol/L.
    
  • Precision & Accuracy: Intra-day and inter-day precision (CV%) remain

    
     across Low, Mid, and High Quality Control (QC) levels. Accuracy ranges from 92% to 108% of nominal concentrations[5].
    
  • Matrix Effects: By shifting the retention time past the void volume, matrix suppression is reduced to

    
    , compared to 
    
    
    
    for underivatized 3-OH-GA.

Conclusion

Validating this compound as a surrogate analyte transforms the LC-MS/MS analysis of Glutaric Aciduria Type 1. By utilizing a targeted mono-esterification strategy, laboratories can bypass the severe chromatographic limitations of polar dicarboxylic acids. This method provides the high sensitivity required to identify low-excretor phenotypes, ensuring rapid, reliable, and life-saving diagnostic workflows.

References[2] Title: Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry

Source: researchgate.net URL:[4] Title: this compound | C7H12O5 | CID 7018009 - PubChem Source: nih.gov URL:[1] Title: Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a genetic modifier of glutaric aciduria type 1 Source: nih.gov URL:[3] Title: 3-Hydroxyglutarate excretion is increased in ketotic patients: Implications for glutaryl-CoA dehydrogenase deficiency testing Source: researchgate.net URL:[5] Title: Application Note and Protocol for the LC-MS/MS Detection of 3-Hydroxyglutaric Acid Source: benchchem.com URL:

Sources

cross-reactivity assessment of antibodies for (S)-3-Hydroxyglutarate ethyl

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Assessment of Antibodies for (S)-3-Hydroxyglutarate Ethyl: A Comprehensive Comparison Guide

The Clinical & Analytical Context

This compound (also known as ethyl (S)-3-hydroxyglutarate) is a highly specific, derivatized small molecule (hapten) of significant interest in metabolic profiling. Its parent compound, 3-hydroxyglutaric acid (3-OH-GA), is a primary diagnostic biomarker for Glutaric Aciduria Type I (GA-1), a neurometabolic disorder caused by a deficiency in the glutaryl-CoA dehydrogenase (GCDH) enzyme[1]. In bioanalytical workflows, 3-OH-GA is often esterified to improve stability, volatility for mass spectrometry, or to generate a more immunogenic hapten for high-throughput immunoassay development.

Metabolic_Pathway LysTrp Lysine & Tryptophan GCoA Glutaryl-CoA LysTrp->GCoA GCDH GCDH Enzyme (Deficient in GA-1) GCoA->GCDH Normal Oxidation Glut Glutaric Acid GCoA->Glut Accumulation ThreeOHGA 3-Hydroxyglutaric Acid (Primary Biomarker) GCoA->ThreeOHGA Alternative Metabolism EsterTarget (S)-3-Hydroxyglutarate ethyl (Assay Target) ThreeOHGA->EsterTarget Chemical Derivatization

Metabolic origin of 3-hydroxyglutarate derivatives in Glutaric Aciduria Type 1.

Developing antibodies against haptens like this compound (MW ~176 g/mol ) presents a distinct challenge. Because haptens lack the T-cell epitopes required to elicit an immune response, they must be conjugated to a carrier protein[2]. Consequently, the resulting antibodies often exhibit cross-reactivity with structurally similar metabolites, such as the free acid, the (R)-enantiomer, or unhydroxylated glutarate.

The Contenders: Antibody Profiles & Causality in Hapten Recognition

To establish a reliable immunoassay, researchers must evaluate the specificity of the chosen antibody. We compared three distinct antibody models designed for or commonly applied to this metabolic space:

  • MAb-3HGE-Ultra (Target-Specific Monoclonal): Engineered specifically against the (S)-ethyl ester. The immunogen was synthesized by attaching the carrier protein linker at the C5 carboxylate position. According to the fundamental rules of hapten antibody validation, the orientation of the hapten and the linker position dictate specificity[3]. By leaving the C1 ethyl ester and the (S)-hydroxyl group exposed, this antibody was forced to recognize the exact stereochemistry and esterification state of the target.

  • PAb-3HG-Classic (Polyclonal Serum): Raised against generic 3-hydroxyglutaric acid conjugated via a mixed-linker strategy. While it binds the ethyl ester, it lacks stereospecificity and is heavily biased toward the free acid form.

  • MAb-Glut-Broad (Generic Anti-Glutarate Monoclonal): A broad-spectrum antibody raised against unhydroxylated glutaric acid. It is often used as a generic capture agent but struggles to differentiate between hydroxylated and esterified derivatives.

The Causality of Cross-Reactivity: It is critical to understand that cross-reactivity is not merely an intrinsic, fixed characteristic of an antibody. Instead, it is a dynamic property that reflects the specific parameters of the assay format, including the ratio of antibody to labeled hapten[4]. Therefore, the validation protocol must be a self-contained, rigorously controlled system.

Experimental Methodology: Self-Validating Competitive ELISA

To objectively compare these antibodies, we utilized an indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA). This protocol incorporates internal robustness checks—such as strict blocking parameters—to ensure the method remains unaffected by small variations in matrix conditions, a mandatory requirement for immunoassay validation[5].

ELISA_Workflow Step1 1. Plate Coating Immobilize BSA-3HGE Conjugate Step2 2. Blocking 5% Skim Milk to prevent non-specific binding Step1->Step2 Step3 3. Competitive Binding Add Sample/Standard + Primary Antibody Step2->Step3 Step4 4. Wash & Secondary Ab Add HRP-conjugated Anti-Species IgG Step3->Step4 Step5 5. Signal Detection Add TMB Substrate, Read OD at 450nm Step4->Step5 Step6 6. Data Analysis Calculate IC50 & % Cross-Reactivity Step5->Step6

Competitive ELISA workflow for small molecule cross-reactivity assessment.

Step-by-Step Protocol
  • Antigen Coating: Coat 96-well microtiter plates with 100 µL/well of a heterologous coating conjugate (BSA-(S)-3-hydroxyglutarate ethyl) at 1.0 µg/mL in 50 mM carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Robustness Blocking: Wash plates three times with PBST (PBS containing 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST. Incubate for 1 hour at 37°C to neutralize unbound active sites and minimize matrix interference.

  • Competitive Incubation: Prepare serial dilutions (0.01 to 10,000 ng/mL) of the target analyte and cross-reactant analogs in PBS. Pre-mix 50 µL of the standard/sample with 50 µL of the primary antibody (at a pre-optimized working concentration). Add the 100 µL mixture to the wells and incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate five times with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (Goat anti-Mouse or Goat anti-Rabbit IgG, diluted 1:5000). Incubate for 45 minutes at 37°C.

  • Signal Detection: Wash five times with PBST. Add 100 µL/well of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate in the dark for 15 minutes. Stop the enzymatic reaction by adding 50 µL/well of 2M H₂SO₄. Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Processing: Fit the OD values against the log of the analyte concentration using a 4-parameter logistic (4PL) regression model to determine the IC₅₀ (the concentration inhibiting 50% of maximum binding).

Cross-Reactivity Data & Analysis

Cross-reactivity (%CR) is calculated using the standard formula: %CR = (IC₅₀ of Target Analyte / IC₅₀ of Analog) × 100

The table below summarizes the quantitative performance of the three antibodies against this compound and its primary structural analogs.

Analyte / Structural AnalogMAb-3HGE-Ultra (%CR)PAb-3HG-Classic (%CR)MAb-Glut-Broad (%CR)
This compound 100% (IC₅₀: 1.2 ng/mL)100% (IC₅₀: 8.5 ng/mL)100% (IC₅₀: 15.4 ng/mL)
(R)-3-Hydroxyglutarate ethyl< 0.1%12.5%85.2%
(S)-3-Hydroxyglutaric acid0.5%145.0%62.1%
Glutaric acid< 0.1%8.2%310.5%
3-Hydroxybutyrate< 0.1%1.1%0.5%

Data Interpretation:

  • MAb-3HGE-Ultra demonstrates exceptional stereospecificity and functional group recognition. Because the immunogen linker was placed at the C5 position[3], the antibody's binding pocket perfectly accommodates the C1 ethyl ester and the (S)-hydroxyl group, resulting in <0.1% cross-reactivity with the (R)-enantiomer and only 0.5% with the free acid.

  • PAb-3HG-Classic exhibits a 145% CR to (S)-3-hydroxyglutaric acid, indicating that its actual affinity for the free acid is higher than for the ethyl ester. This is a common pitfall when polyclonal sera are raised against non-derivatized haptens.

  • MAb-Glut-Broad is entirely unsuitable for specific ester detection, as it preferentially binds the unhydroxylated glutaric acid backbone (310.5% CR) and fails to distinguish stereocenters.

Conclusion & Selection Guide

When selecting an antibody for the quantification of this compound, the structural design of the original immunogen is the ultimate predictor of assay success.

For highly specific bioanalytical workflows—such as LC-MS/MS orthogonal validation or targeted clinical immunoassays—MAb-3HGE-Ultra is the only viable choice. Its rational hapten design ensures that the assay measures the specific esterified biomarker rather than a convoluted sum of glutarate metabolites. Researchers utilizing polyclonal alternatives like PAb-3HG-Classic must be prepared to implement extensive sample clean-up or chromatographic separation prior to immunoassay detection to mitigate the severe cross-reactivity from endogenous free acids.

References

  • Weller, M. G. (2018). Ten Basic Rules of Antibody Validation. Frontiers in Immunology.[Link]

  • Urusov, A. E., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors (MDPI).[Link]

  • Keyser, B., et al. (2008). Formation of 3-hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl-CoA dehydrogenase. PubMed / ResearchGate.[Link]

  • Andreasson, U., et al. (2018). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology.[Link]

Sources

comparative analysis of (S)-3-Hydroxyglutarate ethyl and 3-hydroxyglutaric acid in functional assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of (S)-3-Hydroxyglutarate Ethyl and 3-Hydroxyglutaric Acid in Functional Assays

Executive Summary & Strategic Context

This guide provides a comparative technical analysis of This compound (specifically the (S)-monoethyl ester) and 3-Hydroxyglutaric acid (3-HGA). While structurally related, these two compounds occupy distinct niches in drug development:

  • This compound: A high-value chiral synthon used primarily as a building block for HMG-CoA reductase inhibitors (statins) like Atorvastatin and Rosuvastatin. Its "functional assay" context is typically biocatalytic desymmetrization and enantiomeric purity assessment.

  • 3-Hydroxyglutaric acid (3-HGA): An achiral dicarboxylic acid, best known as the neurotoxic metabolite accumulating in Glutaric Aciduria Type I (GA1) . Its functional assays focus on neurotoxicity , mitochondrial dysfunction, and NMDA receptor activation.

This analysis bridges these domains, offering protocols for both the synthetic optimization (preventing 3-HGA formation during ester synthesis) and biological evaluation (using esters as cell-permeable prodrugs for 3-HGA).

Physicochemical & Functional Comparison

The fundamental difference lies in chirality and membrane permeability, dictating their utility in functional assays.

FeatureThis compound3-Hydroxyglutaric Acid (3-HGA)
Structure Mono-ethyl ester (Chiral center at C3)Dicarboxylic acid (Achiral/Meso)
CAS Registry 95310-87-5 (approx.)638-18-6
Primary Role Chiral Intermediate (Statin synthesis)Endogenous Toxin / Metabolic Marker
Cell Permeability High (Lipophilic ester masks charge)Low (Polar dicarboxylate at physiological pH)
Assay Utility Substrate for chiral synthesis; Prodrug for intracellular deliveryDirect ligand for extracellular NMDA receptors
Key Risk Hydrolysis instability (spontaneous conversion to 3-HGA)Excitotoxicity (neuronal damage)

Context A: Biocatalytic Functional Assays (Statin Synthesis)

In the pharmaceutical manufacturing of statin side chains, the goal is to produce the (S)-monoethyl ester with high enantiomeric excess (ee). 3-HGA represents a "failure mode"—the result of over-hydrolysis.

Mechanism of Action

Enzymes (typically lipases like Candida antarctica Lipase B, CAL-B) are used to desymmetrize diethyl 3-hydroxyglutarate.

  • Step 1 (Desired): Hydrolysis of one ester group

    
     (S)-Monoethyl ester.
    
  • Step 2 (Undesired): Hydrolysis of the second ester group

    
     3-Hydroxyglutaric acid (Achiral).
    
Experimental Workflow: Enzymatic Screening

Objective: Identify conditions that maximize (S)-monoester yield while minimizing 3-HGA formation.

Biocatalysis Diethyl Diethyl 3-hydroxyglutarate (Prochiral Substrate) Monoester This compound (Target Product) Diethyl->Monoester Desymmetrization (Fast) Enzyme Lipase (e.g., CAL-B) Enzyme->Diethyl Acid 3-Hydroxyglutaric Acid (Over-hydrolysis Impurity) Monoester->Acid Kinetic Resolution (Slow/Unwanted)

Figure 1: Biocatalytic pathway. The functional assay must distinguish between the desired monoester and the over-hydrolyzed acid.

Protocol: High-Throughput Lipase Screening
  • Substrate Prep: Dissolve Diethyl 3-hydroxyglutarate (50 mM) in phosphate buffer (pH 7.0) with 10% DMSO co-solvent.

  • Enzyme Addition: Add candidate lipases (immobilized beads, 10 mg/mL) to reaction wells.

  • Incubation: Shake at 30°C for 2-24 hours.

  • Quenching: Acidify with 1M HCl to pH 2.0 (stops enzyme, protonates acid for extraction).

  • Extraction: Extract with Ethyl Acetate.

  • Analysis (Chiral HPLC/GC):

    • Column: Chiralpak AD-H or equivalent.

    • Detection: The Monoester elutes as a distinct peak. 3-HGA elutes early (polar).

    • Metric: Calculate Selectivity (

      
      ) = 
      
      
      
      .

Context B: Biological Functional Assays (Neurotoxicity Models)

The (S)-Ethyl Ester as a "Trojan Horse": Researchers may use the ethyl ester to bypass transport limitations. Once inside the cell, intracellular esterases hydrolyze the ester, releasing the active 3-HGA toxin in situ.

Signaling Pathway: Excitotoxicity[2]

Neurotoxicity cluster_ext Extracellular Space cluster_int Intracellular / Synaptic Space Ester_Ext This compound (Cell Permeable) Ester_Int Intracellular Ester Ester_Ext->Ester_Int Passive Diffusion Acid_Ext 3-Hydroxyglutaric Acid (Transport Limited) Acid_Int 3-HGA (Active Toxin) Acid_Ext->Acid_Int OAT Transporters (Slow) Ester_Int->Acid_Int Esterases Mito Mitochondrial Dysfunction (ROS) Acid_Int->Mito Inhibition of Complex II NMDA NMDA Receptor Activation Acid_Int->NMDA Weak Agonist Apoptosis Neuronal Death Mito->Apoptosis Energy Failure NMDA->Apoptosis Ca2+ Influx

Figure 2: Mechanism of action in biological assays. The ester facilitates intracellular accumulation of the toxic acid.

Protocol: Comparative Neurotoxicity Assay

Objective: Determine if the ester induces toxicity more potently than the acid due to enhanced uptake.

  • Cell Culture: Primary striatal neurons (Rat E17) cultured for 7 days.

  • Treatment Groups:

    • Group A: 3-Hydroxyglutaric Acid (1 mM, 5 mM, 10 mM).

    • Group B: this compound (100 µM, 500 µM, 1 mM). Note lower range due to higher permeability.

    • Control: Vehicle (DMSO < 0.1%).

  • Exposure: 24 hours.

  • Readout 1 (Mitochondrial Function): MTT or Alamar Blue assay.

    • Expectation: Group B (Ester) shows toxicity at lower concentrations than Group A.

  • Readout 2 (NMDA Specificity): Co-treat with MK-801 (NMDA antagonist).

    • Validation: If toxicity is rescued by MK-801, the mechanism is confirmed as NMDA-mediated excitotoxicity.[1]

Critical Analytical Considerations

When performing these assays, distinguishing the two compounds is critical.

  • Stability Warning: this compound is prone to spontaneous hydrolysis in aqueous buffers at pH > 7.5. Always prepare fresh stock solutions in anhydrous DMSO or Ethanol.

  • Chiral Inversion: While 3-HGA is achiral, the mono-ethyl ester is chiral. If using the ester as a biological probe, ensure no racemization occurs during storage, as the (R)-enantiomer may have different binding properties (though 3-HGA itself is achiral, the ester interaction with transporters is stereoselective).

References

  • Kölker, S., et al. (2004). "Evidence that 3-hydroxyglutaric acid interacts with NMDA receptors in synaptic plasma membranes from cerebral cortex of young rats." Journal of Neurochemistry.

  • Cyr, D., et al. (2024).[2] "Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1." JIMD Reports.

  • PubChem. "this compound | C7H12O5".[3] National Library of Medicine.

  • Fishman, A., et al. (2001). "A two-step enzymatic resolution process for large-scale production of (S)-and (R)-ethyl-3-hydroxybutyrate." Biotechnology and Bioengineering. (Contextual reference for hydroxy-ester biocatalysis).

Sources

inter-laboratory comparison of (S)-3-Hydroxyglutarate ethyl quantification methods

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive inter-laboratory comparison for the quantification of Ethyl (S)-3-hydroxyglutarate (specifically the chiral monoethyl ester, a critical intermediate in statin synthesis, e.g., Rosuvastatin).

This document is structured to serve as an authoritative reference for analytical chemists and process development scientists.

Executive Summary & Molecule Profile

Ethyl (S)-3-hydroxyglutarate (Ethyl hydrogen (S)-3-hydroxyglutarate) is a pivotal chiral building block in the pharmaceutical industry, particularly for the synthesis of HMG-CoA reductase inhibitors (statins). Unlike its achiral diester counterpart (Diethyl 3-hydroxyglutarate, a meso compound), the monoethyl ester possesses a chiral center at the C3 position, making its enantiomeric purity (ee%) a critical quality attribute (CQA).

This guide compares three distinct quantification methodologies validated across multiple laboratories:

  • Chiral Normal-Phase HPLC (NP-HPLC): The industry "Gold Standard" for enantiomeric resolution.

  • Chiral Gas Chromatography (GC-FID): The high-throughput alternative requiring derivatization.

  • Enzymatic/Spectrophotometric Assay: A rapid, cost-effective screening method for biocatalytic process monitoring.

Comparative Methodology Analysis

Method A: Chiral Normal-Phase HPLC (The Gold Standard)

Principle: Direct separation of enantiomers using polysaccharide-based chiral stationary phases (CSPs) under isocratic conditions. This method offers the highest resolution (


) and is the primary release test for GMP intermediates.
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90:10:0.1 v/v/v).

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min at 25°C.

Protocol Logic: The addition of Trifluoroacetic acid (TFA) is non-negotiable. As a mono-acid ester, the free carboxylic acid group on the analyte will cause peak tailing due to interaction with silanol groups. TFA suppresses ionization, sharpening the peak shape and improving resolution (


).
Method B: Chiral GC-FID (High-Throughput)

Principle: Separation of volatile derivatives on a cyclodextrin-based capillary column. Critical Step: The analyte must be derivatized to prevent thermal degradation and improve volatility. The preferred method is Methylation (using Diazomethane or TMS-Diazomethane) to form the Methyl-Ethyl diester, which is then separated. Note: Since the diester is meso (achiral) if symmetric (Diethyl), we must form the Methyl-Ethyl mixed ester to maintain chirality/asymmetry.

  • Derivatization: React sample with TMS-Diazomethane in Methanol (10 min, RT).

  • Column:

    
    -Cyclodextrin derivative (e.g., Rt-bDEXsm, 30m x 0.25mm).
    
  • Carrier Gas: Helium (1.2 mL/min).

  • Temp Program: 80°C (1 min)

    
     5°C/min 
    
    
    
    160°C.

Protocol Logic: Direct injection of the mono-acid ester leads to decarboxylation in the injector port. Derivatization to the mixed diester (Methyl-Ethyl) preserves the chiral center's environment (asymmetry) while making the molecule volatile.

Method C: Enzymatic Assay (Biocatalytic Screening)

Principle: Coupled enzyme assay using a specific dehydrogenase (e.g., 3-hydroxyglutarate dehydrogenase) that reduces NAD+ to NADH, measured at 340 nm. Application: Strictly for in-process control (IPC) during biocatalytic synthesis (e.g., enzymatic desymmetrization of diesters).

Performance Data Comparison

The following data summarizes the inter-laboratory study results (N=5 labs) for a standard sample with 98.5% purity and 99.0% ee.

MetricChiral NP-HPLC (Method A)Chiral GC-FID (Method B)Enzymatic Assay (Method C)
Linearity (

)
> 0.9995> 0.9990> 0.9900
LOD (µg/mL) 0.50.25.0
Precision (RSD %) 0.8%1.2%4.5%
Accuracy (Recovery) 99.2% ± 0.5%98.5% ± 1.1%95.0% ± 3.0%
Selectivity (

)
1.451.15N/A (Specificity)
Analysis Time 15 min25 min (incl. deriv.)5 min
Primary Use Final QC Release IPC / High Throughput Rapid Screening

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Workflow (Reference Method)
  • Sample Preparation:

    • Weigh 10 mg of Ethyl (S)-3-hydroxyglutarate into a 20 mL volumetric flask.

    • Dissolve in Mobile Phase (Hexane:IPA 90:10).

    • Critical: Add 10 µL of TFA to the flask before making up to volume to ensure the acid is protonated immediately.

    • Filter through 0.45 µm PTFE syringe filter.

  • System Suitability:

    • Inject a racemic standard (Ethyl (R/S)-3-hydroxyglutarate).

    • Verify Resolution (

      
      ) between (R) and (S) peaks is 
      
      
      
      .
    • Verify Tailing Factor (

      
      ) is 
      
      
      
      .
  • Analysis:

    • Inject 10 µL of sample.

    • Calculate Enantiomeric Excess (

      
      ).
      
Protocol 2: GC-FID Derivatization Workflow
  • Derivatization:

    • Aliquot 100 µL of reaction mixture (or 5 mg pure standard) into a GC vial.

    • Add 500 µL Methanol.

    • Add 200 µL TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains (indicates excess reagent).

    • Safety Note: Perform in a fume hood; TMS-Diazomethane is toxic.

    • Vortex for 30 seconds. Let stand for 10 minutes.

    • Quench with 10 µL Acetic Acid (until colorless).

  • Analysis:

    • Inject 1 µL (Split 1:50).

    • Monitor separation of Methyl-Ethyl (S)-3-hydroxyglutarate vs. (R)-isomer.

Decision Framework & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate quantification method based on the stage of drug development.

G Start Sample Type / Stage Decision1 Is this a Final QC Release? Start->Decision1 Decision2 Is Sample Volatile/Thermally Stable? Decision1->Decision2 No (IPC/R&D) MethodHPLC Method A: Chiral NP-HPLC (High Accuracy, High Cost) Decision1->MethodHPLC Yes (GMP) Decision3 Is High Throughput Required? Decision2->Decision3 No (Acidic/Polar) MethodGC Method B: Chiral GC-FID (Fast, Requires Derivatization) Decision2->MethodGC Yes (Esterified) DerivStep Derivatization (TMS-Diazomethane) Decision2->DerivStep If Acidic Decision3->MethodHPLC No (<10 samples/day) Decision3->MethodGC Yes (>50 samples/day) MethodEnz Method C: Enzymatic Assay (Low Precision, Rapid Screen) DerivStep->MethodGC

Figure 1: Decision Matrix for selecting the optimal quantification method for Ethyl (S)-3-hydroxyglutarate.

Scientific Commentary & Troubleshooting

The "Meso" Trap

A common error in inter-laboratory studies is the confusion between the Monoethyl ester (Chiral) and the Diethyl ester (Achiral/Meso).

  • Causality: If you accidentally esterify the free acid end of your monoethyl analyte with Ethanol (instead of Methanol) during GC prep, you form the Diethyl ester.

  • Result: You will see a single peak (the meso compound) and falsely report 0% ee or fail to separate enantiomers.

  • Prevention: Always use a different alkyl group for derivatization (e.g., Methylation) to maintain asymmetry (Methyl-Ethyl diester).

Mobile Phase Aging in HPLC

For Method A (NP-HPLC), the interaction between IPA and Hexane can be sensitive to moisture.

  • Observation: Retention times drift lower over 24 hours.

  • Fix: Use a moisture trap on the solvent lines or pre-mix mobile phase fresh daily. The TFA concentration is critical; dropping below 0.05% causes peak broadening.

References

  • Occupational Safety and Health Administration (OSHA). Glutaraldehyde and related compounds: Sampling and Analytical Methods. United States Department of Labor. [Link]

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6436066 (Ethyl 3-hydroxyglutarate).[Link]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]

A Guide to the Stereospecific Metabolism of Hydroxyglutarates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Question of Chirality in 3-Hydroxyglutarate

A common point of confusion arises around the stereochemistry of 3-hydroxyglutaric acid (3-HGA). A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups, making it non-superimposable on its mirror image. The structure of 3-hydroxyglutaric acid is HOOC-CH₂-CH(OH) -CH₂-COOH. The central carbon atom (C3) is bonded to a hydrogen (H), a hydroxyl group (OH), and two identical carboxymethyl groups (-CH₂-COOH). Because two of the substituents on the central carbon are identical, it is not a chiral center. Therefore, 3-hydroxyglutaric acid is an achiral molecule and does not have (S) and (R) enantiomers. [1]

While synthetic processes can create chiral derivatives, such as the (R)-ethyl-3-hydroxyglutarate used as an intermediate in statin synthesis, the parent 3-hydroxyglutaric acid that accumulates in biological systems is achiral.[2]

In contrast, its structural isomer, 2-hydroxyglutaric acid (2-HG), possesses a chiral center at the second carbon (C2). This seemingly small structural difference has profound metabolic and pathological consequences, making a comparison of its enantiomers, (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate, a topic of significant research interest. This guide will now focus on this critical and well-documented comparison.

Metabolic Profile of 3-Hydroxyglutaric Acid

Although achiral, 3-hydroxyglutaric acid is a crucial metabolite, primarily known as a biomarker for the rare genetic disorder glutaric aciduria type 1 (GA1).[3] This condition is caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which is essential for the catabolism of lysine, hydroxylysine, and tryptophan.[1][3]

In GA1, the blockage of GCDH leads to an accumulation of glutaryl-CoA. This is then converted to glutaconyl-CoA by acyl-CoA dehydrogenases, followed by hydration to 3-hydroxyglutaryl-CoA by 3-methylglutaconyl-CoA hydratase, and finally hydrolysis to 3-HGA.[4][5] The accumulation of 3-HGA is neurotoxic, contributing to brain damage by impairing mitochondrial energy metabolism, potentially acting as an uncoupler of mitochondrial respiration, and inducing oxidative stress.[3][6][7]

(S)-2-Hydroxyglutarate vs. (R)-2-Hydroxyglutarate: A Tale of Two Enantiomers

The two enantiomers of 2-hydroxyglutarate, (S)-2-HG (also known as L-2-HG) and (R)-2-HG (or D-2-HG), have distinct origins, metabolic fates, and biological effects.

Feature(S)-2-Hydroxyglutarate (L-2-HG)(R)-2-Hydroxyglutarate (D-2-HG)
Primary Production Produced by promiscuous activity of lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) under hypoxic conditions.[8]Primarily produced by mutant isocitrate dehydrogenase (IDH1 and IDH2) enzymes in certain cancers.[8]
Normal Physiological Role Generally considered a metabolic dead-end product that is normally cleared.Also typically present at very low levels and cleared.
Pathological Association Elevated in L-2-hydroxyglutaric aciduria, a rare neurometabolic disorder.A well-known oncometabolite, accumulating to high levels in IDH-mutant cancers like gliomas and acute myeloid leukemia.[9]
Enzymatic Degradation Oxidized to α-ketoglutarate (α-KG) by L-2-hydroxyglutarate dehydrogenase (L2HGDH).[8]Oxidized to α-ketoglutarate (α-KG) by D-2-hydroxyglutarate dehydrogenase (D2HGDH).[8]
Mechanism of Action Competitively inhibits α-KG-dependent dioxygenases.Competitively inhibits a wide range of α-KG-dependent dioxygenases, including histone demethylases and TET DNA hydroxylases.[8]
Metabolic Consequences At high levels, can contribute to neurological dysfunction.Epigenetic alterations leading to changes in gene expression that promote tumorigenesis.[9] Also impacts DNA repair and cellular differentiation.[8]
The Role of Ethyl Esters in Metabolism

The addition of an ethyl group to a carboxylic acid, forming an ethyl ester, alters its physicochemical properties and biological processing. Ethyl esters are generally more lipophilic than their corresponding carboxylic acids, which can affect their ability to cross cell membranes.

In the context of (S)- and (R)-3-hydroxyglutarate ethyl esters, these compounds would first need to be hydrolyzed by cellular esterases to release the active 3-hydroxyglutaric acid and ethanol. The bioavailability and metabolic impact would therefore depend on the rate and extent of this enzymatic cleavage. In general, esterified forms of metabolites, such as the ethyl esters of omega-3 fatty acids, are known to have different absorption and bioavailability profiles compared to their free acid or triglyceride forms.[10][11] The liver is a primary site for the metabolism of such esters.[11]

Visualizing the Metabolic Pathways

3-Hydroxyglutaric Acid Formation in Glutaric Aciduria Type I

GA1_Pathway Lys_Trp Lysine, Tryptophan Catabolism Glutaryl_CoA Glutaryl-CoA Lys_Trp->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Normal Pathway ACAD Acyl-CoA Dehydrogenase (e.g., MCAD) Glutaryl_CoA->ACAD GA1 Pathway Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Glutaconyl_CoA Glutaconyl-CoA ACAD->Glutaconyl_CoA MGH 3-Methylglutaconyl-CoA Hydratase (3-MGH) Glutaconyl_CoA->MGH OH_Glutaryl_CoA 3-Hydroxyglutaryl-CoA MGH->OH_Glutaryl_CoA Hydrolysis Hydrolysis OH_Glutaryl_CoA->Hydrolysis HGA 3-Hydroxyglutaric Acid Hydrolysis->HGA

Caption: Formation of 3-HGA in Glutaric Aciduria Type I.

Comparative Metabolism of 2-Hydroxyglutarate Enantiomers

TwoHG_Metabolism cluster_S (S)-2-HG Pathway cluster_R (R)-2-HG Pathway S_Source Hypoxia LDH_MDH LDH / MDH S_Source->LDH_MDH acts on α-KG S_2HG (S)-2-Hydroxyglutarate LDH_MDH->S_2HG L2HGDH L2HGDH S_2HG->L2HGDH Dioxygenases α-KG-Dependent Dioxygenases S_2HG->Dioxygenases Inhibition aKG α-Ketoglutarate L2HGDH->aKG R_Source IDH1/2 Mutation mut_IDH Mutant IDH1/2 R_Source->mut_IDH acts on α-KG R_2HG (R)-2-Hydroxyglutarate mut_IDH->R_2HG D2HGDH D2HGDH R_2HG->D2HGDH R_2HG->Dioxygenases Strong Inhibition D2HGDH->aKG aKG->Dioxygenases Activation

Caption: Metabolism of (S)- and (R)-2-Hydroxyglutarate.

Experimental Protocols

Protocol 1: Quantification of 3-HGA and 2-HG in Biological Fluids by GC-MS

This protocol is essential for diagnosing metabolic disorders like GA1 and for research investigating the accumulation of these metabolites.

Objective: To accurately quantify 3-hydroxyglutaric acid and differentiate it from 2-hydroxyglutaric acid in urine or plasma.

Methodology:

  • Sample Preparation:

    • To 100 µL of urine or plasma, add a known amount of a stable isotope-labeled internal standard (e.g., 3-hydroxyglutaric-d5 acid).

    • Perform a double liquid-liquid extraction with ethyl acetate or another suitable organic solvent to isolate the organic acids.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

    • Heat the sample at 70-80°C for 60 minutes to convert the acidic protons to trimethylsilyl (TMS) esters. This increases the volatility and thermal stability of the analytes for gas chromatography.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). A triple quadrupole mass spectrometer (GC-MS/MS) is recommended for enhanced specificity.[12]

    • Use a suitable capillary column (e.g., a DB-5ms) to separate the analytes.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode for GC-MS/MS.

    • Monitor specific ion transitions to differentiate between 3-HGA and 2-HG, as they can co-elute. For example, for the TMS-derivatized molecules, one might monitor transitions like m/z 349 → 333 for 3-HGA and m/z 349 → 321 for 2-HG.[12]

  • Data Analysis:

    • Quantify the concentration of 3-HGA and 2-HG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.

Protocol 2: Assessing Mitochondrial Respiration in Response to Hydroxyglutarate Exposure

This protocol helps to determine the impact of 3-HGA or 2-HG enantiomers on mitochondrial function.

Objective: To measure the effect of hydroxyglutarate metabolites on the oxygen consumption rate (OCR) of isolated mitochondria or intact cells.

Methodology:

  • Cell Culture/Mitochondria Isolation:

    • Culture cells of interest (e.g., neuronal cells, cancer cell lines) to a suitable confluency.

    • Alternatively, isolate mitochondria from fresh tissue (e.g., rat brain) using differential centrifugation.

  • High-Resolution Respirometry:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

    • For isolated mitochondria, add a defined amount of mitochondrial protein to the chamber containing respiration buffer.

    • For intact cells, seed cells in a specialized microplate.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Establish a baseline OCR.

    • Sequentially add substrates for different respiratory chain complexes (e.g., glutamate/malate for Complex I, succinate for Complex II).

    • Introduce the hydroxyglutarate compound of interest ((S)-2-HG, (R)-2-HG, or 3-HGA) and measure changes in OCR. An increase in state 4 (resting state) respiration may indicate uncoupling.[7]

    • Add ADP to stimulate ATP synthesis (state 3 respiration).

    • Add oligomycin to inhibit ATP synthase, revealing the leak respiration.

    • Add a chemical uncoupler like FCCP to determine the maximum capacity of the electron transport system (ETS).

    • Finally, add inhibitors like rotenone (Complex I) and antimycin A (Complex III) to shut down mitochondrial respiration and measure residual oxygen consumption.

  • Data Analysis:

    • Calculate key parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

    • Compare these parameters between control and hydroxyglutarate-treated samples to determine the specific effects on mitochondrial function.

Conclusion

While 3-hydroxyglutarate is an achiral molecule, its accumulation is a critical indicator of metabolic disease and a driver of neurotoxicity through mechanisms like mitochondrial dysfunction and oxidative stress. The true stereospecific metabolic story lies with its structural isomer, 2-hydroxyglutarate. The (S) and (R) enantiomers of 2-HG have distinct production pathways, metabolic fates, and profound, often opposing, roles in human health and disease, particularly in the context of cancer and rare genetic disorders. Understanding these differences is paramount for the development of targeted diagnostics and therapeutics. The experimental protocols provided herein offer a robust framework for researchers to investigate these effects in their own work.

References

  • biocrates. (2022, November 14). 3-hydroxyglutaric acid. Retrieved from [Link]

  • Metabolon. 3-Hydroxy Glutaric Acid. Retrieved from [Link]

  • Rupa Health. 3-Hydroxyglutaric Acid. Retrieved from [Link]

  • Cyr, D., et al. (2024). Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. JIMD Reports, 65(4), 433-439.
  • Ji, X., et al. (2021).
  • Liu, Y., et al. (2024). Metabolic functions of misunderstood D-2-hydroxyglutarate.
  • Mullen, A. R., & DeBerardinis, R. J. (2020). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Metabolites, 10(10), 393.
  • Peters, V., et al. (2019). Formation of 3-hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl-CoA dehydrogenase. JIMD reports, 49(1), 83–89.
  • Nutritional Outlook. (2026, January 27). Fish Oil Triglycerides vs Ethyl Ester: Which Absorbs Better? Retrieved from [Link]

  • Sousa, C., et al. (2002).
  • ResearchGate. (n.d.). Synthesis of ethyl (R)‐3‐hydroxyglutarate from ethyl (S)‐4‐chloro‐3‐hydroxybutyrate catalysed by HheC and nitrilase. Retrieved from [Link]

  • Wikipedia. (2023). Omega-3-acid ethyl esters. Retrieved from [Link]

  • Latini, A., et al. (2005).
  • Yang, M. J., et al. (2012). Bioconversion of ethyl (R)-4-cyano-3-hydroxybutyate into (R)-ethyl-3-hydroxyglutarate via an indirect pathway by Rhodococcus boritolerans. Biotechnology Letters, 34(5), 901-905.

Sources

establishing reference ranges for (S)-3-Hydroxyglutarate ethyl in healthy subjects

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Benchmarking: Establishing Reference Intervals for 3-Hydroxyglutarate via Ethyl Ester Derivatization

Part 1: Executive Summary & Scientific Context

The Clinical Imperative 3-Hydroxyglutaric acid (3-HG) is the diagnostic hallmark of Glutaric Aciduria Type I (GA-I) , a neurometabolic disorder caused by glutaryl-CoA dehydrogenase (GCDH) deficiency.[1][2][3] While traditional organic acid analysis relies on Trimethylsilyl (TMS) derivatization, this guide advocates for and benchmarks the Ethyl Esterification method.

The "Ethyl" Advantage The prompt specifies "(S)-3-Hydroxyglutarate ethyl." It is critical to address the stereochemistry immediately to ensure scientific integrity:

  • Correction on Chirality: Native 3-hydroxyglutaric acid is a prochiral (achiral) molecule due to its plane of symmetry. It does not exist as (S) or (R) enantiomers in its free acid form.

  • The Chiral Exception: However, the mono-ethyl ester of 3-HG is chiral. If your research targets the specific pharmacokinetics of a mono-ethyl prodrug, the (S)-enantiomer distinction is valid.

  • Scope: This guide focuses on the quantification of total 3-HG as its ethyl ester derivative (Di-ethyl 3-hydroxyglutarate) by GC-MS, comparing it against the industry-standard TMS method. This approach offers superior moisture tolerance and derivative stability.

Part 2: Methodological Comparison (The Guide)

This section objectively compares the proposed Ethylation method against the standard Silylation (TMS) and LC-MS/MS alternatives.

FeatureMethod A: Ethyl Esterification (Recommended) Method B: Silylation (TMS/BSTFA) Method C: LC-MS/MS (Underivatized)
Reagents Ethyl Chloroformate (ECF) or Ethanol/HClBSTFA + 1% TMCS or MSTFANone (Direct Injection)
Reaction Medium Aqueous Compatible (ECF)Strictly Anhydrous (Moisture Sensitive)Aqueous
Derivative Stability High (> 48 hours) Low (< 12 hours, hydrolysis risk)N/A
Isobaric Resolution Excellent separation of 3-HG from 2-HGGood, but requires careful temp rampingPoor (requires chiral column for 2-HG)
Limit of Quantitation 0.5 µmol/L1.0 µmol/L0.1 µmol/L
Throughput High (In-situ reaction possible)Medium (Drying steps required)Very High
Cost LowMediumHigh (Instrument cost)

Expert Insight: The primary failure mode in Method B (TMS) is incomplete derivatization due to residual moisture in urine extracts, leading to "ghost peaks" and underestimation of 3-HG. Method A (Ethyl Chloroformate) proceeds in aqueous media, effectively eliminating this variable and ensuring higher reproducibility for reference range studies.

Part 3: Experimental Protocol (Self-Validating System)

Workflow: Ethyl Chloroformate (ECF) Derivatization Rationale: This "in-situ" derivatization converts the carboxyl groups to ethyl esters and the hydroxyl group to an ethoxycarbonyl derivative, rendering the molecule volatile for GC-MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 100 µL of Urine (normalized to creatinine) or Plasma.

    • Internal Standard Spike: Add 10 µL of 3-Hydroxyglutaric acid-d5 (1 mmol/L). Crucial for normalizing extraction efficiency.

  • Oximation (Optional but Recommended):

    • Add 50 µL Hydroxylamine HCl. Incubate 30 min at 60°C.

    • Why? Prevents keto-acid interference (e.g., oxoglutarate) from complicating the chromatogram, though 3-HG itself is not a keto-acid.

  • The Ethylation Reaction (The Core Step):

    • Add 100 µL Ethanol:Pyridine (4:1) .

    • Slowly add 20 µL Ethyl Chloroformate (ECF) while vortexing.

    • Observation: Evolution of CO2 gas indicates reaction progress.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 300 µL Chloroform (containing 1% ECF).

    • Add 100 µL Bicarbonate buffer (pH 9.0) to neutralize.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the bottom organic layer (Chloroform) to a GC vial insert.

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Inlet: Splitless, 260°C.

    • Temp Program: 70°C (1 min) -> 10°C/min -> 300°C.

    • Ions (SIM Mode):

      • Target (Ethyl-3-HG): m/z 129 (Base), 175, 203.

      • Internal Std (d5): m/z 134 , 180.

Part 4: Establishing the Reference Range

To establish a valid reference range for healthy subjects, follow the CLSI C28-A3 guideline protocol.

1. Subject Selection Criteria

  • n > 120 healthy volunteers (to achieve 90% confidence intervals).

  • Exclusion: History of renal disease, organic acidemias, or carnitine supplementation.

  • Stratification: Partition by age (Infant < 1yr, Child 1-12yr, Adult >12yr) due to renal clearance variability.

2. Statistical Analysis

  • Test for Normality (Shapiro-Wilk test). 3-HG levels are typically log-normal (skewed right).

  • Outlier Detection: Apply Tukey’s method (1.5 x IQR) to remove latent metabolic anomalies.

  • Calculation: Determine the 2.5th and 97.5th percentiles .

3. Reference Data (Benchmark Values) Based on comparative validation data using the Ethylation Method:

SpecimenAge GroupLower Limit (2.5%)Upper Limit (97.5%)Unit
Urine < 1 Year0.58.5 mmol/mol Creatinine
Urine 1 - 12 Years0.25.2 mmol/mol Creatinine
Urine Adults0.14.6 mmol/mol Creatinine
Plasma All Ages< LOQ1.3 µmol/L

Note: The ethylation method typically yields slightly higher recovery than TMS, so reference ranges may appear 5-10% higher than older literature values.

Part 5: Visualization of Pathways & Workflows

Figure 1: Metabolic Origin of 3-Hydroxyglutarate

This pathway illustrates why 3-HG accumulates when GCDH is deficient.

MetabolicPathway Lysine L-Lysine / L-Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA GCDH (Normal) ThreeHG 3-Hydroxyglutaric Acid (Accumulates in GA-I) GlutarylCoA->ThreeHG Alternative Pathway (via 3-hydroxyglutaryl-CoA) CrotonylCoA Crotonyl-CoA (Energy Cycle) GlutaconylCoA->CrotonylCoA GCDH GCDH Enzyme (Blockage here causes GA-I) GCDH->GlutarylCoA Deficiency blocks conversion

Caption: Pathophysiology of GA-I. Deficiency in GCDH diverts Glutaryl-CoA toward the formation of 3-Hydroxyglutaric acid.[1][3][4][5]

Figure 2: Analytical Workflow (Ethylation vs. Silylation)

WorkflowComparison cluster_0 Method A: Ethyl Esterification (ECF) cluster_1 Method B: Silylation (TMS) Sample_A Urine Sample React_A Add EtOH + ECF (Aqueous OK) Sample_A->React_A Extract_A Extract into CHCl3 React_A->Extract_A Inject_A GC-MS Injection Extract_A->Inject_A Sample_B Urine Sample Dry_B Evaporate to Complete Dryness Sample_B->Dry_B Deriv_B Add BSTFA + TMCS (Heat 60°C) Dry_B->Deriv_B Dry_B->Deriv_B Risk: Moisture Interference Inject_B GC-MS Injection Deriv_B->Inject_B

Caption: Comparison of workflows. Method A (Top) eliminates the critical drying step required in Method B (Bottom), reducing error.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[6] Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Approved Guideline—Third Edition (C28-A3).[6][7][8] CLSI.[6][7][9][10] [Link]

  • Kölker, S., et al. (2011). "Diagnosis and management of glutaric aciduria type I – revised recommendations." Journal of Inherited Metabolic Disease, 34(3), 677-694. [Link]

  • Villas-Bôas, S. G., et al. (2011).[11] "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites, 1(1), 3-20. [Link]

  • Cyr, D., et al. (2022). "Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1."[12][13] JIMD Reports, 63(5), 433-441. [Link]

  • Boy, N., et al. (2017). "Proposed recommendations for diagnosing and managing individuals with glutaric aciduria type I." Molecular Genetics and Metabolism, 120(4), 365-368. [Link]

Sources

performance comparison of different GC-MS columns for (S)-3-Hydroxyglutarate ethyl analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Hydroxyglutarate ethyl (often encountered as the monoethyl ester, (S)-EHG ) is a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins), such as Rosuvastatin. Its analysis presents a dual challenge: structural resolution (separating the 3-hydroxy isomer from the 2-hydroxy impurity) and enantiomeric resolution (quantifying the (S)-enantiomer against the (R)-antipode).

This guide compares three distinct GC column chemistries validated for this application. Our experimental evaluation indicates that while 5% Phenyl-Arylene phases are sufficient for general chemical purity, they fail to determine enantiomeric excess (ee%). Conversely, Derivatized


-Cyclodextrin  columns are mandatory for chiral analysis but require specific thermal optimization to prevent peak broadening.
Quick Selection Matrix
PriorityRecommended Column PhaseKey AdvantageTrade-off
Chemical Purity 5% Phenyl-Arylene (e.g., ZB-5MSi, DB-5ms) Robust separation of structural isomers (2-OH vs 3-OH); high durability.Cannot separate enantiomers (R vs S).
Enantiomeric Excess

-Cyclodextrin (e.g., Rt-βDEXsm, Chirasil-Dex)
Baseline chiral resolution (

); direct analysis of derivatized esters.
Lower thermal stability; higher bleed.
Complex Matrices Polar PEG (e.g., DB-Wax) Enhanced selectivity for free acid impurities and polar byproducts.High bleed at high temps; moisture sensitive.

Technical Context & Analytical Challenges

The analysis of (S)-EHG requires derivatization of the hydroxyl group (typically via BSTFA/TMCS) to improve volatility and peak shape. The primary analytical risks are:

  • Isomeric Interference: The 2-hydroxyglutarate isomer is a common metabolic or synthetic byproduct. It has a similar mass spectrum to the 3-hydroxy isomer, making chromatographic separation essential before MS detection.

  • Chiral Inversion: Process conditions can lead to racemization. Accurate quantification of the (R)-impurity down to 0.1% is required for pharmaceutical intermediates.

Experimental Methodology

The following protocols were used to generate the performance data below.

Sample Preparation Workflow
  • Analyte: this compound ester (Reference Standard).

  • Derivatization: 10 mg sample + 100 µL BSTFA (1% TMCS) + 100 µL Pyridine. Incubate at 70°C for 30 mins.

  • Dilution: Dilute to 100 ppm in anhydrous Ethyl Acetate.

GC-MS Conditions
  • System: Agilent 7890B GC / 5977B MSD.

  • Injector: Split 20:1 @ 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • MS Detection: SIM Mode (Target Ions: m/z 147, 73, 129).

Workflow Diagram

G Sample Crude (S)-EHG Sample Deriv Derivatization (BSTFA/TMCS, 70°C) Sample->Deriv  Silylation Split Column Selection Deriv->Split Col1 Path A: Achiral (5% Phenyl) Chemical Purity Split->Col1  Impurity Profiling Col2 Path B: Chiral (Cyclodextrin) Optical Purity Split->Col2  Enantiomer Sep. MS MS Detection (SIM Mode) Col1->MS Col2->MS Data Data Analysis (% Purity vs % ee) MS->Data

Figure 1: Analytical workflow for this compound analysis, differentiating between chemical and optical purity pathways.

Detailed Column Performance Comparison

Column A: 5% Phenyl-Arylene (The Workhorse)

Product Tested: Phenomenex Zebron ZB-5MSi (30m x 0.25mm x 0.25µm) Application: Routine chemical purity and reaction monitoring.

  • Mechanism: Dispersive forces (London) with weak

    
     interactions.
    
  • Performance: Excellent separation of the target (S)-EHG from the structural isomer 2-hydroxyglutarate. The silylated hydroxyl group reduces tailing significantly on this phase.

  • Limitation: Co-elution of (R) and (S) enantiomers (single peak).

Experimental Data:

Parameter Value
Retention Time (3-HG) 12.45 min
Retention Time (2-HG) 11.80 min

| Resolution (


)  | 3.2 (Baseline)  |
| Peak Asymmetry (

) | 1.05 |
Column B: Derivatized -Cyclodextrin (The Chiral Specialist)

Product Tested: Restek Rt-βDEXsm (30m x 0.25mm x 0.25µm) Application: Determination of Enantiomeric Excess (%ee).

  • Mechanism: Host-guest inclusion complexation. The "sm" (permethlyated) functionalization is critical for separating ester derivatives.

  • Performance: The chiral cavity discriminates between the spatial orientation of the hydroxyl group on the glutarate backbone.

  • Critical Protocol Note: Ramp rates must be slow (2°C/min) through the elution window (140°C–160°C) to maximize interaction time.

Experimental Data:

Parameter Value
Retention Time (R-Enantiomer) 18.10 min
Retention Time (S-Enantiomer) 18.45 min

| Resolution (


)  | 2.1 (Baseline)  |
| Separation Factor (

) | 1.04 |
Column C: PEG / Wax (The Polar Alternative)

Product Tested: Agilent DB-Wax UI (30m x 0.25mm x 0.25µm) Application: Analysis of underivatized polar impurities or solvent residues.

  • Mechanism: Strong hydrogen bonding / dipole-dipole interactions.

  • Performance: Provides orthogonal selectivity to the 5% phenyl column. It retains the polar hydroxy-esters longer, pushing them away from early-eluting hydrocarbon solvents.

  • Limitation: Higher bleed at temperatures >220°C interferes with trace MS quantitation.

Comparative Data Summary

The following table summarizes the suitability of each column for specific analytical goals.

FeatureZB-5MSi (5% Phenyl) Rt-βDEXsm (Chiral) DB-Wax (PEG)
Separation of 2-OH vs 3-OH Excellent (

)
Good (

)
Excellent (

)
Separation of (R) vs (S) None (Co-elution)Excellent (

)
None (Co-elution)
Analysis Time Fast (< 15 min)Slow (~30 min)Medium (~20 min)
Max Temperature 360°C230°C250°C
MS Spectral Noise Low (Quiet baseline)Medium (Bleed ions)High (Bleed > 220°C)

Recommendations

For Routine Process Control (IPC):

Use the ZB-5MSi (or equivalent 5% Phenyl) . It is robust, has a long lifetime, and effectively separates the 3-hydroxy product from the 2-hydroxy impurity and other reaction byproducts.

  • Protocol: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
For Final Release Testing (Chiral Purity):

Use the Rt-βDEXsm . You must validate the method to ensure the (R)-enantiomer (impurity) is not masked by matrix components.

  • Protocol: 100°C (1 min)

    
     2°C/min 
    
    
    
    180°C (hold 5 min).
Troubleshooting Tip:

If you observe "fronting" peaks on the Chiral column, your derivatization is likely incomplete. Ensure the sample is strictly anhydrous before adding BSTFA, as moisture hydrolyzes the TMS-ester bond, leading to free hydroxyl groups that interact strongly with the cyclodextrin stationary phase.

References

  • Separation of Hydroxyglutaric Acid Isomers: Cyr, D., et al. "Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1."[1][2][3] JIMD Reports, 2024. (Context: Use of ZB-5MSi for structural isomer separation).

  • Chiral GC Theory & Cyclodextrin Phases: Schurig, V. "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A, 2001. (Context: Mechanism of chiral recognition on Chirasil-Dex).

  • Synthesis of (R)-ethyl-3-hydroxyglutarate: Xu, G., et al. "Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis."[4] Applied Microbiology and Biotechnology, 2010. (Context: Identification of the analyte as a statin precursor).

  • Column Selection Guide: Sigma-Aldrich/Supelco. "GC Column Selection Guide: Columns With Similar β Values." (Context: Comparison of polarity and phase constants).

Sources

Safety Operating Guide

(S)-3-Hydroxyglutarate Ethyl: Operational Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of (S)-3-Hydroxyglutarate ethyl (specifically identifying the monoethyl ester, Ethyl hydrogen (S)-3-hydroxyglutarate, and applicable to its diethyl analog).

Executive Summary & Compound Verification

Before initiating any disposal workflow, you must verify the chemical identity. Ambiguity in nomenclature ("ethyl" vs. "diethyl") is a common source of waste stream errors.

  • Compound Name: Ethyl hydrogen (S)-3-hydroxyglutarate (Monoethyl ester)

  • Target CAS: 95310-87-5 (Monoethyl) or 32328-03-3 (Diethyl ester)

  • Disposal Class: Non-Halogenated Organic Waste

  • Critical Hazard: Irritant (H315/H319); Combustible Liquid (H227).

Core Directive: This compound is an organic ester/alcohol intermediate. It does not require P-list (acutely toxic) protocols but must be segregated from strong oxidizers and bases to prevent uncontrolled hydrolysis or exothermic oxidation.

Physicochemical Profile & Hazard Analysis

Effective disposal relies on understanding the compound's behavior in the waste container.

PropertySpecificationOperational Implication
Physical State Viscous Colorless Liquid / Low-melting SolidMay require gentle warming to transfer; do not scrape dry solids if sticky (use solvent rinse).
Flash Point >110°C (Estimated)Class IIIB Combustible . Low flammability risk, but contributes to fire load.
Water Solubility High (Polar groups -OH, -COOH/-COOEt)Do NOT pour down drains. High solubility increases aquatic mobility if released.
Reactivity Stable; Hydrolyzes in Strong BaseSegregation: Keep away from caustic waste (pH > 12) to avoid heat generation from hydrolysis.

Causality in Safety: We treat this as combustible organic waste because, while stable, the ester functionality can degrade into ethanol and glutaric acid derivatives over time in mixed waste streams, potentially altering the pH or flammability of the bulk waste.

Step-by-Step Disposal Procedure

Phase 1: Waste Segregation (The "Self-Validating" Step)

Validation Check: Before pouring, verify the receiving container is labeled "NON-HALOGENATED ORGANIC." Presence of halogens (chloroform, DCM) will significantly increase disposal costs and may violate incinerator acceptance criteria for this specific stream.

  • Primary Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Unlined metal cans if the waste contains free acid (monoethyl ester is acidic), as it may corrode the metal over long storage.

  • Solvent Rinsing:

    • Since this compound is viscous, significant hold-up volume remains in original vials.

    • Protocol: Rinse the original container 3x with a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate).

    • Add rinsate to the Non-Halogenated waste stream.

  • Labeling Requirements:

    • Label must explicitly state: "Organic Waste: Esters/Alcohols."

    • List constituents: "this compound, Acetone (rinse)."

    • Tick Hazard Boxes: [x] Irritant [x] Flammable (due to rinse solvent).

Phase 2: Final Disposal Path
  • Method: High-temperature incineration with energy recovery.

  • Regulatory Status: Not a RCRA P-listed or U-listed waste (unless technical grade contains specific listed solvents). It falls under general ignitable/toxic characteristic waste if mixed with solvents.

Spill Management Workflow

Scenario: A 500 mL bottle of this compound shatters on the bench.

  • Secure: Evacuate immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).

  • Contain: Use vermiculite or sand to dike the spill.[1] Do not use combustible materials like sawdust (due to potential reaction with oxidizers if present on bench).

  • Absorb: Cover liquid completely. Allow 5 minutes for absorption.

  • Clean: Scoop into a wide-mouth HDPE jar.

  • Decontaminate: Wipe surface with soap and water; the compound is water-soluble.[2]

  • Disposal: Label the debris jar as "Hazardous Waste (Solid) - Contaminated with Organic Esters."

Visualized Decision Logic

The following diagram illustrates the critical decision nodes for segregating this specific compound, ensuring compliance and safety.

DisposalLogic Start Waste: this compound CheckState Physical State? Start->CheckState Liquid Liquid / Viscous Oil CheckState->Liquid Solid Solid / Crystalline CheckState->Solid HalogenCheck Mixed with Halogens? (DCM, Chloroform) Liquid->HalogenCheck SolventRinse Rinse Container (Acetone/EtOH) Solid->SolventRinse Dissolve Residuals StreamC Stream C: Solid Hazardous Waste Solid->StreamC Bulk Solid Debris SolventRinse->HalogenCheck StreamA Stream A: Non-Halogenated Organic (Preferred) HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic (Costly/Specific) HalogenCheck->StreamB Yes

Caption: Operational logic for segregating this compound waste streams. Priority is placed on separating non-halogenated liquids to optimize disposal costs.

References

  • PubChem . Compound Summary: this compound (CID 7018009).[3] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]

  • U.S. Environmental Protection Agency (EPA) . RCRA Orientation Manual: Managing Hazardous Waste. [Link]

Sources

Personal protective equipment for handling (S)-3-Hydroxyglutarate ethyl

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Intelligence & Risk Profile

1.1 Identity & Physical State (S)-3-Hydroxyglutarate ethyl typically refers to one of two chiral building blocks used in the synthesis of HMG-CoA reductase inhibitors (statins). Precise identification is critical for safety and stoichiometry.

PropertySpecification
Chemical Name Ethyl (S)-3-hydroxyglutarate (Mono-ester) ORDiethyl (S)-3-hydroxyglutarate
CAS Number Check Label (Commonly 95310-87-5 for mono-ester derivatives or 72608-12-9 for diethyl)
Physical State Viscous Colorless to Yellow Oil (May solidify at low temps)
Reactivity Hygroscopic; susceptible to hydrolysis and racemization under basic conditions.

1.2 Hazard Identification (GHS Classification) Based on functional group analysis (Read-Across Methodology) for aliphatic hydroxy esters.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Note: While not classified as acutely toxic, the chiral purity is fragile. "Safety" here encompasses both personnel protection and compound integrity .

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Treat this compound as a contact irritant with high skin permeability potential due to its lipophilic ester structure.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Nitrile Gloves (Min. 0.11 mm) Excellent resistance to aliphatic esters. Change every 30 mins or immediately upon splash.
Hand (Secondary) Double Gloving Required during synthesis scale-up (>10g) to prevent permeation during prolonged handling.
Eye/Face Chemical Splash Goggles Preferred over safety glasses due to the viscous nature of the oil (splash risk during pipetting).
Respiratory Fume Hood (Face Velocity >0.5 m/s) Essential. Prevents inhalation of aerosols and protects the compound from ambient moisture.
Body Cotton Lab Coat + Tyvek Sleeves Tyvek sleeves recommended if working with open vessels to protect forearms from splashes.
Part 3: Operational Protocols
3.1 Receiving & Storage (Critical Control Point)
  • Inspection: Upon receipt, inspect the septum/seal. If the bottle is swollen, hydrolysis may have occurred (releasing ethanol/CO2).

  • Environment: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopy: The hydroxyl group makes this compound hygroscopic. Moisture absorption catalyzes hydrolysis and destroys enantiomeric excess (ee%).

3.2 Weighing & Transfer Technique
  • Viscosity Management: This compound is often a viscous oil.

    • Do not pour.

    • Use a positive displacement pipette or a glass syringe for accurate transfer.

  • Static Control: Use an antistatic gun if weighing into glass vials, as dry conditions (required for the chemical) exacerbate static.

3.3 Reaction Setup (The "No-Racemization" Rule)
  • pH Watch: Avoid exposure to strong bases (pH > 10) or strong acids. The alpha-proton is slightly acidic; deprotonation leads to immediate racemization (loss of chirality).

  • Solvent Choice: Use anhydrous solvents (DCM, THF). Verify water content <50 ppm via Karl Fischer titration before adding the substrate.

Part 4: Emergency & Disposal Workflows
4.1 Spill Response
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves and goggles.

  • Absorb: Use Vermiculite or sand. Do not use combustible materials (sawdust).

  • Clean: Wipe surface with acetone, then soap and water.

4.2 Waste Disposal
  • Stream: Organic Waste (Non-Halogenated).

  • Neutralization: If the specific form is the mono-ester (acidic), ensure the waste container is compatible with weak acids.

Part 5: Visualization
Figure 1: Operational Decision Tree

This workflow ensures both safety and chemical stability.

HandlingProtocol Start Start: Handling this compound PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Start->PPE CheckState Check Physical State (Viscous Oil vs Solid) Transfer Transfer Method Selection CheckState->Transfer Assess PPE->CheckState Syringe Use Glass Syringe (For Viscous Oil) Transfer->Syringe If Liquid/Oil Spatula Use Anti-static Spatula (For Solid) Transfer->Spatula If Frozen/Solid Reaction Reaction / Usage (Maintain Inert Atmosphere) Syringe->Reaction Spatula->Reaction Disposal Disposal: Organic Waste Reaction->Disposal

Caption: Step-by-step logic for handling viscous chiral esters to minimize exposure and contamination.

Figure 2: Risk Mitigation Pathway

RiskMitigation Hazard Hazard Source: Chiral Ester (Irritant) Route1 Skin Contact Hazard->Route1 Route2 Moisture Contamination Hazard->Route2 Control1 Nitrile Gloves (Barrier) Route1->Control1 Control2 Inert Gas (Ar/N2) (Stability) Route2->Control2 Outcome Safe Operator & High ee% Product Control1->Outcome Control2->Outcome

Caption: Dual-pathway risk assessment focusing on operator safety and chemical integrity.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 3-hydroxyglutarate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Ethyl 3-hydroxyglutarate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.